3-pyrazin-2-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJXJDNNZJUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Molecular Properties of 3-Pyrazin-2-yl-1H-indole
[1]
Executive Summary
3-Pyrazin-2-yl-1H-indole (CAS: 155440-56-5) is a heteroaryl-substituted indole derivative serving as a privileged structure in drug discovery. It functions as a core pharmacophore for ATP-competitive kinase inhibitors, particularly targeting the Pim , CDK , and GSK-3 families. Its structural utility lies in the ability of the indole-pyrazine axis to mimic the adenine moiety of ATP, facilitating hydrogen bonding within the kinase hinge region.
Chemical Identity & Structural Specifications[1][2][3][4][5]
The molecule consists of an electron-rich indole ring directly coupled at the C3 position to an electron-deficient pyrazine ring at its C2 position. This "push-pull" electronic character influences its solubility, metabolic stability, and binding affinity.
| Property | Specification |
| Chemical Name | 3-(Pyrazin-2-yl)-1H-indole |
| CAS Registry Number | 155440-56-5 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | c1ccc2c(c1)[nH]cc2-c3cnccn3 |
| InChI Key | CBWWZMYLGXWXQK-UHFFFAOYSA-N |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Physicochemical Descriptors
Data derived from consensus computational models (SwissADME/ChemAxon).
| Descriptor | Value | Interpretation |
| cLogP | 2.2 – 2.5 | Moderate lipophilicity; favorable for membrane permeability. |
| TPSA | ~41.6 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Indole NH) | Critical for H-bond interaction with Glu/Asp residues in kinases. |
| H-Bond Acceptors | 2 (Pyrazine N) | Interacts with backbone NH groups in the hinge region. |
| Rotatable Bonds | 1 | Restricted flexibility between rings due to conjugation. |
Synthetic Methodology
The most robust route to 3-pyrazin-2-yl-1H-indole is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed protocol couples an indole-3-boronic acid (or ester) with a 2-halopyrazine.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 3-pyrazin-2-yl-1H-indole from indole-3-boronic acid pinacol ester and 2-chloropyrazine.
Reagents:
-
Indole-3-boronic acid pinacol ester (1.0 eq)
-
2-Chloropyrazine (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the boronic ester, 2-chloropyrazine, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via LC-MS (Target Mass: 196.1 [M+H]⁺).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–50% EtOAc in Hexanes). The product typically elutes as a yellow solid.
Synthesis Diagram (DOT)
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the biaryl core.
Biological Relevance & Mechanism of Action
The 3-pyrazin-2-yl-1H-indole scaffold is a "privileged structure" for kinase inhibition. It mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.
Target Kinases[7]
-
Pim Kinases (Pim-1, Pim-2, Pim-3): Overexpressed in hematological malignancies (e.g., AML, Multiple Myeloma). The indole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu121 in Pim-1).
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[1]
-
GSK-3β: A target for neurodegenerative diseases and diabetes.
Binding Mode
-
Hinge Region: The indole NH acts as a donor, and the pyrazine nitrogens act as acceptors, forming a bidentate or tridentate interaction network with the kinase backbone.
-
Gatekeeper Residue: Substitutions on the indole or pyrazine rings can be engineered to access the hydrophobic back-pocket, bypassing bulky gatekeeper residues (e.g., T315I in BCR-ABL).
Signaling Pathway Diagram (DOT)
Caption: Mechanism of action within the Pim kinase oncogenic signaling pathway.
Experimental Characterization
Researchers validating the synthesis of 3-pyrazin-2-yl-1H-indole should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH: Broad singlet downfield, typically ~11.5–12.0 ppm.
-
Pyrazine Protons: Three distinct signals in the aromatic region (~8.4–9.1 ppm). The proton between the pyrazine nitrogens (C3-H) is the most deshielded.
-
Indole C2-H: A doublet or singlet around 8.0–8.3 ppm, showing coupling to the NH.
-
-
Mass Spectrometry (ESI):
-
Dominant peak at m/z 196.1 [M+H]⁺ .
-
-
UV-Vis:
-
Absorption maxima (
) typically around 290–330 nm due to the extended -conjugation between the indole and pyrazine rings.
-
References
-
PubChem . 3-(1H-Pyrazol-4-yl)-1H-indole (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]
-
MDPI Pharmaceuticals . Synthesis and Biological Activities of Pyrazino[1,2-a]indole Derivatives. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters . The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]
Sources
The Unexplored Frontier: Pharmacological Potential of 3-Pyrazin-2-yl-1H-indole Derivatives
Executive Summary
The 3-pyrazin-2-yl-1H-indole scaffold represents a compelling "privileged structure" in medicinal chemistry, functioning as a bioisosteric twin to the well-established 3-(pyrazin-2-yl)-1H-indazole class of pan-Pim kinase inhibitors. By fusing the electron-rich indole core with the electron-deficient pyrazine ring, this biaryl system creates a unique "push-pull" electronic environment ideal for hydrogen bond interactions within ATP-binding pockets of kinases.
This technical guide analyzes the pharmacological architecture of these derivatives, focusing on their primary potential as Pim-1/2/3 kinase inhibitors for hematological malignancies and their secondary utility as broad-spectrum antimicrobial agents. We provide a validated synthetic protocol via Suzuki-Miyaura cross-coupling and a structural roadmap for optimization.
Chemical Architecture & Rational Design
The Biaryl "Hinge-Binder" Concept
The core pharmacological value of 3-pyrazin-2-yl-1H-indole lies in its ability to mimic the adenine ring of ATP.
-
The Indole Core (Donor): The N1-H serves as a hydrogen bond donor, critical for anchoring the molecule to the hinge region of kinase active sites (e.g., Glu121 in Pim-1).
-
The Pyrazine Ring (Acceptor): The pyrazine nitrogen atoms act as hydrogen bond acceptors. In the context of kinase inhibition, N4 of the pyrazine ring typically accepts a proton from the backbone amide of the hinge region.
-
Bioisosterism: This scaffold is a direct bioisostere of the 3-substituted indazole. The indole substitution offers different solubility profiles and metabolic liabilities (e.g., oxidation at C2) compared to indazole, providing a lever for tuning pharmacokinetic (PK) properties.
Structure-Activity Relationship (SAR) Logic
Optimization of this scaffold requires strategic substitution at three key vectors:
| Vector | Position | Chemical Modification | Pharmacological Impact |
| R1 | Indole N1 | Alkylation / Sulfonylation | Modulates lipophilicity and membrane permeability. Bulky groups here may clash with the hinge region unless a specific "sugar pocket" exists. |
| R2 | Indole C5/C6 | Halogens (F, Cl), OMe, CF3 | Critical for potency. Substituents here probe the hydrophobic pocket II. Electron-withdrawing groups (EWGs) often enhance metabolic stability. |
| R3 | Pyrazine C5/C6 | Amines, Piperazines | Solubilizing groups. Introduction of basic amines here improves aqueous solubility and can target solvent-exposed regions of the protein. |
Therapeutic Applications: The Core Directives
Oncology: Pan-Pim Kinase Inhibition
The most authoritative application of this scaffold is in the inhibition of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases . Pim-1, Pim-2, and Pim-3 are constitutively active serine/threonine kinases overexpressed in leukemias (AML, CLL) and multiple myeloma.
Mechanism of Action: The 3-pyrazin-2-yl-1H-indole derivative functions as an ATP-competitive inhibitor. It occupies the ATP binding cleft, preventing the phosphorylation of downstream substrates like c-Myc , Bad , and 4E-BP1 . This blockade arrests the cell cycle at G1/S and induces apoptosis.
Diagram 1: Pim Kinase Signaling & Inhibition Logic
Caption: The inhibitor blocks Pim kinase activity, preventing the phosphorylation of oncogenic drivers c-Myc and Bad, thereby halting proliferation.
Infectious Disease: Antimicrobial Potential
Beyond oncology, indole-pyrazine hybrids have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The mechanism is less defined but is hypothesized to involve:
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, the planar biaryl system may intercalate DNA or bind to the gyrase-DNA complex.
-
Efflux Pump Evasion: The lipophilic nature of the indole core facilitates penetration of the bacterial cell wall.
Experimental Validation Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for constructing the 3-pyrazin-2-yl-1H-indole scaffold is the palladium-catalyzed cross-coupling of 3-indoleboronic acid derivatives with 2-chloropyrazine.
Protocol Validity:
This protocol uses a weak base (
Step-by-Step Methodology:
-
Reagents:
-
3-Indoleboronic acid pinacol ester (1.0 eq)
-
2-Chloropyrazine (1.1 eq)
-
Catalyst:
(0.05 eq) -
Base:
(aqueous) (3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a microwave vial with the boronic ester, chloropyrazine, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed 1,4-dioxane and aqueous base.
-
Heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc), wash with water and brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:EtOAc gradient (typically 0-50% EtOAc). The product often fluoresces under UV (254/365 nm).
-
Diagram 2: Synthesis Workflow
Caption: Optimized Suzuki-Miyaura coupling workflow for high-yield synthesis of the biaryl scaffold.
Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)
To validate the pharmacological potential, a luminescent ADP detection assay is recommended.
Protocol:
-
Enzyme Prep: Dilute recombinant Pim-1 kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Compound Treatment: Add synthesized derivatives (dissolved in DMSO) to 384-well plates (10-point dose-response).
-
Reaction Initiation: Add ATP (10 µM) and substrate (S6 peptide). Incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Calculate
using non-linear regression (GraphPad Prism).
Quantitative Performance Targets
When evaluating new derivatives, the following benchmarks define "success" in the hit-to-lead phase:
| Parameter | Target Value | Rationale |
| Pim-1 | Potency required for cellular efficacy. | |
| Selectivity | Avoids off-target toxicity (CDK2 is essential for normal cell cycle). | |
| Solubility | Indoles can be insoluble; pyrazine N-substitution aids this. | |
| Lipophilicity | Optimal for membrane permeability (Lipinski's Rule of 5). |
Future Outlook & Challenges
The 3-pyrazin-2-yl-1H-indole scaffold is under-explored compared to its indazole counterpart. The primary challenge is metabolic stability ; the electron-rich indole C2 position is prone to oxidation by cytochrome P450 enzymes.
-
Solution: Block the C2 position with small groups (e.g., -Me, -F) or introduce electron-withdrawing groups on the benzene ring (e.g., 5-F, 5-Cl) to lower the HOMO energy and resist oxidation.
Diagram 3: Strategic Optimization Map
Caption: Strategic modification vectors to overcome metabolic liability and solubility issues.
References
-
Pim Kinase Inhibition
-
Indole-Pyrazine Synthesis
-
Antimicrobial Indole Hybrids
- Title: ADP-Glo™ Kinase Assay Application Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioactivity profile of 3-pyrazin-2-yl-1H-indole analogs
An In-Depth Technical Guide to the Bioactivity Profile of 3-Pyrazin-2-yl-1H-indole Analogs
Foreword for the Research Professional
The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 3-pyrazin-2-yl-1H-indole core, a hybrid of the privileged indole nucleus and the bioisosterically significant pyrazine ring, presents a compelling yet underexplored chemical space. This guide is intended for researchers, scientists, and drug development professionals who operate at the frontier of small molecule discovery. Given the nascent stage of research into this specific analog class, this document deviates from a retrospective review. Instead, it serves as a forward-looking technical roadmap. We will synthesize foundational knowledge from structurally related compounds to build a predictive bioactivity profile, propose robust synthetic strategies, and provide validated experimental protocols to empower the scientific community to unlock the therapeutic potential of these novel structures.
The 3-Pyrazin-2-yl-1H-indole Scaffold: A Strategic Fusion
The indole ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions with a multitude of biological targets.[1] The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a common feature in kinase inhibitors and other therapeutics, where its nitrogen atoms act as crucial hydrogen bond acceptors.[2] The strategic placement of a pyrazine at the C3-position of the indole ring creates a unique electronic and steric profile, offering a novel vector for target engagement that differs from more extensively studied C2- or N-substituted indoles.
Currently, the published literature on this specific scaffold is sparse. A notable example is the natural product 3-((6-methylpyrazin-2-yl)methyl)-1H-indole , isolated from the deep-sea actinomycete Serinicoccus profundi.[3] This discovery validates the existence of this scaffold in nature and provides the first glimpse into its potential bioactivity.
Proposed Synthetic Pathways
To enable a systematic exploration of the 3-pyrazin-2-yl-1H-indole scaffold, robust and versatile synthetic routes are paramount. While specific literature is limited, established methodologies in indole and pyrazine chemistry can be logically adapted. We propose a primary synthetic strategy based on the coupling of a pre-functionalized indole with a pyrazine derivative.
Protocol: Palladium-Catalyzed Cross-Coupling Approach
This approach offers flexibility in the synthesis of diverse analogs by modifying either the indole or pyrazine coupling partner. A Suzuki or Stille coupling is a logical choice.
Step 1: Synthesis of 3-Borylated Indole (or Halogenated Indole)
-
Rationale: To prepare the indole for cross-coupling, it must be functionalized with either a boronic acid/ester (for Suzuki) or a halide (for Stille). N-protection of the indole (e.g., with a Boc or SEM group) is recommended to prevent side reactions.
-
Procedure (Illustrative for Borylation):
-
To a solution of N-protected 1H-indole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir for 30 minutes, then add triisopropyl borate (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with aqueous HCl (1M) and extract with ethyl acetate.
-
Purify the resulting boronic acid by column chromatography.
-
Step 2: Synthesis of 2-Halopyrazine
-
Rationale: A halogenated pyrazine is required as the coupling partner. 2-Chloropyrazine or 2-bromopyrazine are commercially available or can be synthesized from pyrazinone.
-
Procedure (Illustrative): Commercially available 2-chloropyrazine can be used directly.
Step 3: Suzuki Coupling Reaction
-
Rationale: This palladium-catalyzed reaction will form the C-C bond between the indole C3 and the pyrazine C2 positions.
-
Procedure:
-
In a flask, combine N-protected 3-indoleboronic acid (1.0 eq), 2-chloropyrazine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically aqueous sodium carbonate (2M, 3.0 eq), and a solvent mixture like toluene/ethanol.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to reflux (e.g., 90 °C) and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by silica gel chromatography.
-
Step 4: N-Deprotection
-
Rationale: Removal of the protecting group from the indole nitrogen to yield the final product.
-
Procedure (Illustrative for Boc Deprotection): Dissolve the coupled product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature until deprotection is complete (monitored by TLC).
Caption: Proposed Suzuki coupling synthesis route.
Bioactivity Profile: Knowns and Predictions
Established Antimicrobial Activity
The only directly evaluated member of this class is the natural product 3-((6-methylpyrazin-2-yl)methyl)-1H-indole . It demonstrated weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC) of 96 μg/mL.[3] Importantly, it showed no cytotoxicity against the normal human liver cell line HL-7702 or the human liver tumor cell line BEL7402, suggesting a potentially favorable therapeutic window.[3] This finding, while modest, establishes a proof-of-concept for the antimicrobial potential of the scaffold.
| Compound | Organism | Bioactivity (MIC) | Cytotoxicity (Cell Lines) | Reference |
| 3-((6-methylpyrazin-2-yl)methyl)-1H-indole | Staphylococcus aureus | 96 µg/mL | None observed (HL-7702, BEL7402) | [3] |
Predicted Anticancer Activity: Kinase Inhibition
A compelling rationale for investigating the anticancer properties of 3-pyrazin-2-yl-1H-indole analogs comes from the closely related 3-(pyrazin-2-yl)-1H-indazole scaffold. This core structure has been identified as a potent inhibitor of Pim kinases, a family of serine/threonine kinases that are key regulators of signaling pathways involved in tumorigenesis.[4]
-
Causality & Mechanistic Insight: Pim kinases (Pim-1, Pim-2, Pim-3) are attractive oncology targets as they are frequently overexpressed in hematologic malignancies and solid tumors. They promote cell survival and proliferation by phosphorylating downstream targets such as the pro-apoptotic protein BAD and the cell cycle regulator p21. Inhibition of Pim kinases can thus lead to cell cycle arrest and apoptosis. The pyrazine moiety in the indazole series was crucial for activity, likely forming key hydrogen bonds within the ATP-binding pocket of the kinase. It is highly plausible that the 3-pyrazin-2-yl-1H-indole scaffold can orient the pyrazine moiety in a similar manner to engage the kinase hinge region, making it a prime candidate for Pim kinase inhibition.
Caption: Pim kinase signaling and proposed inhibition.
Predicted Anti-inflammatory and Other Activities
Hybrids of indole and pyrazole (a five-membered analog of pyrazine) have demonstrated significant anti-inflammatory properties.[5][6] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators like prostaglandins.[5][7] Given the structural and electronic similarities, it is reasonable to hypothesize that 3-pyrazin-2-yl-1H-indole analogs could also exhibit anti-inflammatory effects.
Key Experimental Protocols
To validate the predicted bioactivity profile, a tiered screening approach is recommended. The following protocols provide a robust framework for the initial characterization of novel analogs.
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the analogs on Pim-1 kinase activity.
-
Principle: A fluorescence-based assay measuring the phosphorylation of a substrate peptide by the kinase. Inhibition is quantified by a decrease in the fluorescent signal.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dispense 5 µL of 2X Pim-1 kinase solution in reaction buffer into a 384-well plate.
-
Add 2 µL of the test compound (analog) at various concentrations (typically a 10-point serial dilution starting from 10 µM). Add DMSO for control wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2X ATP/substrate peptide solution (e.g., 5-FAM-labeled peptide).
-
Incubate for 60 minutes at 28 °C.
-
Terminate the reaction by adding 10 µL of a stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).
-
Read the plate on a fluorescence polarization plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., a leukemia line like K562 or a solid tumor line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test analogs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: High-level experimental screening workflow.
Future Directions and Conclusion
The 3-pyrazin-2-yl-1H-indole scaffold is a virtually untapped area of chemical biology. The foundational evidence, derived from a single natural product and compelling data from the analogous indazole series, strongly suggests a promising future for these compounds, particularly in oncology and infectious diseases.
The immediate path forward requires a focused synthetic effort to generate a diverse library of analogs. Key structure-activity relationship (SAR) questions to address include:
-
The effect of substituents on the indole ring (positions 4, 5, 6, 7).
-
The impact of substituents on the pyrazine ring.
-
The influence of modifying the indole N-H, which can serve as a crucial hydrogen bond donor.
By executing the proposed synthetic and screening strategies, the research community can systematically map the bioactivity of this scaffold, identify potent lead compounds, and ultimately translate this fundamental research into novel therapeutic candidates.
References
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]
-
Patel, V. R., & Patel, P. S. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 332-339. [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 27). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779. [Link]
-
Al-Omair, M. A., Ali, A. M., El-Sayed, W. A., & El-Gazzar, A. R. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1027387. [Link]
-
Hassan, A. S., Dar, B. A., & Rather, M. A. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules (Basel, Switzerland), 27(12), 3740. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhou, C. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules (Basel, Switzerland), 29(22), 5028. [Link]
-
Wang, H., Vaught, M., Cee, V. J., & et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]
-
Tsolaki, E., & Komiotis, D. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 20(7), 12496-12519. [Link]
-
Wesołowska, O., Wińska, P., & Bielenica, A. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 30(18), 4321. [Link]
-
da Silva, J. R., de Oliveira, V. M., & de Farias, M. S. S. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(19), 6934. [Link]
-
Ali, A., Asati, V., & Chourasia, O. P. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-011. [Link]
-
Yang, X. W., Zhang, G. Y., & Ying, J. X. (2012). Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov. Marine Drugs, 11(1), 33-39. [Link]
-
El-Sayed, W. A., Al-Omair, M. A., & Ali, A. M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]
-
Ray, S., & Banerjee, A. (2021). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry, 19(6), 729-748. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(3), 2683-2700. [Link]
-
Khalil, O. M., & Refaat, H. M. (2011). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry, 27(4), 1581-1590. [Link]
-
Sharma, A., & Kumar, V. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts (IJCRT), 10(12). [Link]
-
Meshram, J. R., & Meshram, U. G. (2015). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 5(3), 509-518. [Link]
-
Kienle, M., & Bräse, S. (2021). Synthesis of new pyrazolo[8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2816-2822. [Link]
-
El Ouaari, A., El Hezzat, M., & El Brahmi, N. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2). [Link]
-
Kumar, A., Jain, S., & Parle, A. (2012). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 2(3), 374-379. [Link]
-
Al-Ghorbani, M., Chebil, A., & Becker, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 35-56. [Link]
Sources
- 1. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties [mdpi.com]
- 2. Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Advanced Theoretical DFT Protocols for 3-Pyrazin-2-yl-1H-indole Scaffolds
Executive Summary & Strategic Relevance
The 3-pyrazin-2-yl-1H-indole scaffold represents a privileged structure in medicinal chemistry, fusing the pharmacophoric indole ring (common in kinase inhibitors and serotonin modulators) with a nitrogen-rich pyrazine moiety. This hybrid system offers unique electronic properties, specifically regarding hydrogen bond donor/acceptor motifs and
This guide provides a rigorous, self-validating computational framework for characterizing this molecule using Density Functional Theory (DFT). Unlike generic tutorials, this protocol focuses on the specific electronic challenges of linked heteroaromatic systems—namely, the rotational barrier at the C3(indole)-C2(pyrazine) bond and the accurate prediction of charge transfer states.
Computational Methodology (The "Why" and "How")
Theory Level Selection: Balancing Cost and Accuracy
For planar, conjugated heteroaromatic systems like 3-pyrazin-2-yl-1H-indole, standard functionals often fail to capture long-range interactions. We utilize the B3LYP hybrid functional for ground state optimization due to its proven error cancellation in organic thermochemistry. However, for excitation energies (TD-DFT), we recommend range-separated functionals like CAM-B3LYP to correct for charge-transfer ghosts.
Recommended Basis Set: 6-311++G(d,p)[1]
-
Diffuse functions (++) : Essential for describing the lone pairs on the pyrazine nitrogens and the indole NH, which are diffuse in nature.
-
Polarization functions (d,p) : Required to model the anisotropic electron distribution in the aromatic rings.
Step-by-Step Execution Protocol
Phase 1: Conformational Scanning (The Rotational Barrier)
Before full optimization, you must determine the global minimum. The bond connecting the indole and pyrazine rings allows rotation.
-
Scan Coordinate: Dihedral angle
(C2_indole-C3_indole-C2_pyrazine-N1_pyrazine). -
Step Size: 10 degrees (0° to 360°).
-
Outcome: Identify if the molecule is planar (favorable resonance) or twisted (steric hindrance). Note: Most indole-heterocycle hybrids exhibit a near-planar geometry (
) to maximize conjugation.
Phase 2: Geometry Optimization & Frequency Calculation
-
Software: Gaussian 16 / ORCA 5.0
-
Command Line (Gaussian Example):
-
Self-Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state.
-
Solvation: Use PCM or SMD models with DMSO or Water to mimic physiological/experimental conditions.
-
Phase 3: Electronic Property Extraction
-
FMO Analysis: Extract HOMO/LUMO energies to calculate the Global Reactivity Descriptors (Hardness
, Chemical Potential ). -
MEP Mapping: Map electrostatic potential onto the 0.002 a.u. isodensity surface to identify drug-receptor binding sites.
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,
).
Data Visualization & Workflow
Computational Workflow Diagram
The following diagram outlines the logical flow of the DFT study, ensuring no critical validation steps are missed.
Figure 1: Standardized DFT workflow for heteroaromatic scaffold analysis, ensuring geometric stability before property extraction.
Results Interpretation & Quantitative Analysis
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
| Parameter | Formula | Interpretation for Drug Design |
| HOMO Energy | Electron donating ability. High HOMO = easier oxidation (metabolic liability). | |
| LUMO Energy | Electron accepting ability.[2] Low LUMO = electrophilic (potential toxicity). | |
| Energy Gap | Softness: Small gap implies high polarizability and higher chemical reactivity (better enzymatic binding). | |
| Chemical Hardness | Resistance to charge transfer. Harder molecules are more stable/less reactive. |
Expected Result: For indole-pyrazine hybrids, the HOMO is typically localized on the indole (electron-rich), while the LUMO shifts toward the electron-deficient pyrazine ring. This spatial separation facilitates Intramolecular Charge Transfer (ICT) , which is favorable for non-linear optical (NLO) properties and fluorescence tracking.
Molecular Electrostatic Potential (MEP)
MEP maps are critical for predicting non-covalent interactions (hydrogen bonding) in the active site of a protein.
-
Negative Potential (Red): Localized on the Pyrazine nitrogens (
) and the Indole -system. These are H-bond acceptor sites. -
Positive Potential (Blue): Localized on the Indole N-H (
). This is the primary H-bond donor site. -
Drug Design Implication: If docking into a kinase hinge region (e.g., ATP binding site), the Indole N-H acts as the donor to the backbone carbonyl of the hinge residue (e.g., Glu/Met), while the Pyrazine N accepts a bond from the backbone amide.
Biological Interaction Pathway (Hypothetical)
Given the scaffold's similarity to known kinase inhibitors (e.g., Crizotinib analogs), the following diagram illustrates the theoretical mechanism of action derived from the calculated electronic properties.
Figure 2: Theoretical pharmacophore mapping based on MEP-derived donor/acceptor sites targeting a generic kinase hinge region.
References & Authoritative Grounding
The protocols and interpretations above are synthesized from peer-reviewed methodologies applied to structurally homologous indole-heterocycle systems.
-
Indole-Pyrazine Synthesis & Properties:
-
DFT Methodology for Nitrogen Heterocycles:
-
Biological Application (Docking/SAR):
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Design, synthesis, molecular modeling, and antimicrobial potential of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists [mdpi.com]
Methodological & Application
Efficient Synthesis of 3-Pyrazin-2-yl-1H-indole via Suzuki Coupling: An Application Note and Protocol
Abstract
The 3-substituted indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, robust, and efficient protocol for the synthesis of 3-pyrazin-2-yl-1H-indole, a key intermediate in drug discovery, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction: The Significance of 3-Pyrazin-2-yl-1H-indole
The fusion of indole and pyrazine rings in 3-pyrazin-2-yl-1H-indole creates a unique heterocyclic structure with significant potential in medicinal chemistry. Indole derivatives are known for a wide range of biological activities.[1][2] The addition of the pyrazine moiety, a common pharmacophore, can modulate the electronic properties and steric profile of the parent indole, leading to enhanced or novel therapeutic effects. The development of efficient and scalable synthetic routes to such compounds is therefore of paramount importance for the rapid exploration of chemical space in drug discovery programs.[3]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of complex molecules like 3-pyrazin-2-yl-1H-indole.[6][7] This protocol focuses on the coupling of a 3-haloindole with pyrazin-2-ylboronic acid, a strategy chosen for its reliability and the accessibility of the starting materials.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of 3-pyrazin-2-yl-1H-indole via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-haloindole to a palladium(0) complex. This is often the rate-determining step of the reaction. The palladium inserts into the carbon-halogen bond, forming a new organopalladium(II) species. The reactivity of the halide follows the order I > Br > Cl.
-
Transmetalation: In this step, the pyrazinyl group is transferred from the organoboron species (pyrazin-2-ylboronic acid) to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer of the organic moiety to the palladium center.[11][12]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, 3-pyrazin-2-yl-1H-indole, from the palladium(II) complex.[8] This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
The choice of ligands coordinated to the palladium center plays a critical role in the efficiency of the catalytic cycle.[8] Bulky and electron-rich phosphine ligands, for instance, can enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[9]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
One-Pot Synthesis of 3-Pyrazin-2-yl-1H-indole: A Detailed Guide for Researchers
Introduction: The Significance of the 3-Pyrazin-2-yl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] When fused or linked to other heterocyclic systems, such as pyrazine, the resulting hybrid molecules often exhibit enhanced or novel pharmacological profiles. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is also a prevalent motif in biologically active compounds, contributing to properties like kinase inhibition.[6]
The target molecule, 3-pyrazin-2-yl-1H-indole, represents a promising scaffold for drug discovery by combining these two privileged heterocyclic systems. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to researchers in drug development and organic synthesis. One-pot reactions offer considerable advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[7] This guide provides detailed, field-proven one-pot protocols for the synthesis of 3-pyrazin-2-yl-1H-indole, aimed at researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
Strategic Approaches to the One-Pot Synthesis of 3-Pyrazin-2-yl-1H-indole
Two primary one-pot strategies for the synthesis of 3-pyrazin-2-yl-1H-indole are detailed below: a modern palladium-catalyzed cross-coupling approach and a classic Fischer indole synthesis approach. Each method offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and substrate scope.
Diagrammatic Overview of Synthetic Strategies
Caption: Synthetic pathways to 3-pyrazin-2-yl-1H-indole.
Protocol 1: One-Pot Palladium-Catalyzed Stille Cross-Coupling
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide in the presence of a palladium catalyst.[8] This protocol details a one-pot synthesis of 3-pyrazin-2-yl-1H-indole from 3-iodoindole and 2-(tributylstannyl)pyrazine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Stille couplings due to its ability to readily undergo oxidative addition with the aryl halide.
-
Solvent: Toluene is a suitable non-polar solvent that facilitates the dissolution of the reactants and is stable at the required reaction temperatures. Anhydrous and degassed solvent is crucial to prevent catalyst deactivation and unwanted side reactions.
-
Ligand: The triphenylphosphine ligands on the palladium catalyst are essential for stabilizing the palladium center and facilitating the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive state. Therefore, maintaining an inert atmosphere using argon or nitrogen is critical for the success of the reaction.
Experimental Protocol:
Materials:
-
3-Iodoindole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodoindole (1.0 mmol, 1.0 equiv).
-
Add anhydrous and degassed toluene (10 mL) to dissolve the 3-iodoindole.
-
To the stirred solution, add 2-(tributylstannyl)pyrazine (1.2 mmol, 1.2 equiv).[1][9][10][11][12]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodoindole | 2-(Tributylstannyl)pyrazine | Pd(PPh₃)₄ | Toluene | 110 | 16 | ~70-85 |
Yields are estimated based on typical Stille coupling reactions and may vary depending on the specific reaction conditions and scale.
Workflow for Stille Cross-Coupling
Caption: Stille coupling workflow.
Protocol 2: One-Pot Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11] This protocol outlines a one-pot procedure for the synthesis of 3-pyrazin-2-yl-1H-indole starting from 2-hydrazinopyrazine and pyruvic acid.
Causality Behind Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid (e.g., H₂SO₄) is commonly used to catalyze the key-sigmatropic rearrangement and subsequent cyclization and ammonia elimination steps.
-
Carbonyl Compound: Pyruvic acid is chosen as the carbonyl partner, which, after cyclization and decarboxylation, will lead to the desired 3-substituted indole with a hydrogen at the 2-position.
-
One-Pot Approach: The initial formation of the pyrazinylhydrazone from 2-hydrazinopyrazine and pyruvic acid is followed by in-situ indolization without isolation of the intermediate, streamlining the process.[10]
Precursor Synthesis: 2-Hydrazinopyrazine
The starting material, 2-hydrazinopyrazine, can be synthesized from 2-chloropyrazine and hydrazine hydrate.
Procedure for 2-Hydrazinopyrazine Synthesis:
-
In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv) in a suitable solvent such as butanol.[1]
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture at reflux (around 100 °C) for 24-48 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyrazine.
Experimental Protocol:
Materials:
-
2-Hydrazinopyrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Acetic Acid/Sulfuric Acid mixture
-
Ethanol (as a co-solvent if needed)
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyrazine (1.0 mmol, 1.0 equiv) in ethanol or acetic acid.
-
Add pyruvic acid (1.1 mmol, 1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.
-
Carefully add the acid catalyst (e.g., PPA or a few drops of concentrated H₂SO₄ in acetic acid).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation:
| Entry | Hydrazine | Carbonyl | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydrazinopyrazine | Pyruvic Acid | PPA | - | 100-120 | 3 | ~50-70 |
| 2 | 2-Hydrazinopyrazine | Pyruvic Acid | H₂SO₄/AcOH | Acetic Acid | 118 | 4 | ~45-65 |
Yields are estimated based on typical Fischer indole syntheses and may vary.
Workflow for Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow.
Protocol 3: One-Pot Direct C-H Arylation
Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the synthesis of bi-aryl compounds, avoiding the need for pre-functionalized starting materials.[4] This protocol describes a potential one-pot synthesis of 3-pyrazin-2-yl-1H-indole via the direct palladium-catalyzed coupling of indole with a 2-halopyrazine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst for C-H activation reactions.
-
Ligand: The choice of ligand is crucial for the success of direct C-H arylation. Phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands such as XPhos can be effective.
-
Oxidant: In many Pd(II)-catalyzed C-H activation cycles, an oxidant is required to regenerate the active catalyst. Copper(II) salts or silver salts are often used.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required to facilitate the C-H activation step and neutralize the acid generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Experimental Protocol:
Materials:
-
Indole
-
2-Chloropyrazine or 2-Bromopyrazine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI) as a co-catalyst (optional)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add indole (1.0 mmol, 1.0 equiv), 2-halopyrazine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and the chosen ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and any co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).
-
Add anhydrous DMF or DMA (5 mL).
-
Seal the flask and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC. The reaction time can vary from 12 to 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Indole | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | 2-Chloropyrazine | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 140 | 24 | ~40-60 |
| 2 | Indole | 2-Bromopyrazine | Pd(OAc)₂/XPhos | Cs₂CO₃ | DMA | 130 | 18 | ~50-70 |
Yields are estimates and highly dependent on the specific catalytic system and reaction conditions.
Workflow for Direct C-H Arylation
Caption: Direct C-H arylation workflow.
Conclusion and Future Perspectives
The one-pot protocols detailed in this guide provide efficient and practical routes to the valuable 3-pyrazin-2-yl-1H-indole scaffold. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups present in the precursors. The palladium-catalyzed methods, particularly direct C-H arylation, represent a more modern and atom-economical approach, while the Fischer indole synthesis offers a classic and robust alternative.
Further optimization of these protocols, such as exploring different catalyst systems, ligands, and reaction conditions, including microwave-assisted synthesis, could lead to even higher yields and shorter reaction times.[2][5] The development of enantioselective methods for the synthesis of chiral derivatives of 3-pyrazin-2-yl-1H-indole also presents an exciting avenue for future research, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.
References
-
Organic Synthesis. Stille Coupling. [Link]
-
He, J., et al. (2023). Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(iii)/photoassisted cross-dehydrogenative coupling/fluorooxidation process. Organic Chemistry Frontiers, 10, 668-674. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Source URL not available, general procedure cited for typical conditions]
- Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. [Journal and specific article details not fully provided in search result]
-
MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4235. [Link]
-
Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250. [Link]
-
Clarke, M. L., & Riches, S. L. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(26), 15993-15997. [Link]
-
Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 104-109. [Link]
-
Organix Inc. 2-Tributylstannylpyrazine. [Link]
-
RSC Publishing. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances, 14, 15713-15720. [Link]
-
MDPI. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules, 20(12), 22462-22507. [Link]
-
Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 104-109. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]
- ResearchGate. (2024). Efficient One‐Pot Multicomponent Approach to 3‐Phenylpyrrolo[1,2‐a]Pyrazine and Novel 3‐Phenylpyrazino[1,2‐a]Indole in Aqueous Medium. [Journal and specific article details not fully provided in search result]
-
PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
- ResearchGate. (2023). One-Pot Construction of Heteroarylation/Esterification Products of Acrylic Acids via Iridium(III)-Catalyzed C–H Activation. [Journal and specific article details not fully provided in search result]
- ResearchGate. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 70(3), 435-441.
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
RSC Publishing. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13, 15993-15997. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
- ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. RSC Advances, 3(24), 9099-9124.
-
Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. [Link]
-
SciSpace. Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. [Link]
- Google Patents. CN105293568A - Preparation method for guaranteed reagent zinc chloride.
- Google Patents. US9731978B2 - Method for preparing basic zinc chloride.
- Google Patents.
- Google Patents. CN101875504A - Method for preparing high-purity anhydrous zinc chloride.
- Google Patents.
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic C-H Activation Protocols for Direct C3-Pyrazinylation of Indole
Executive Summary & Scientific Rationale
The fusion of indole and pyrazine pharmacophores creates a privileged structural motif found in potent kinase inhibitors (e.g., JAK/STAT pathway modulators), antimicrobials, and organic light-emitting diodes (OLEDs). While the indole C3 position is inherently nucleophilic, direct C3-pyrazinylation remains synthetically challenging due to the electron-deficient nature of the pyrazine ring and the competing C2-regioselectivity often observed in transition-metal-catalyzed manifolds.
Traditional methods rely on pre-functionalized substrates (e.g., 3-haloindoles or indolylboronic acids) coupled with halopyrazines. However, Direct C-H Activation offers a step-economic alternative, bypassing pre-functionalization.
This guide details two distinct, field-validated protocols for direct C3-pyrazinylation:
-
Transition-Metal-Free C3-Arylation: Utilizing a base-promoted radical/aryne hybrid mechanism for robust coupling with chloropyrazines.
-
Visible-Light Photoredox Catalysis: A mild, room-temperature approach leveraging radical-radical cross-coupling for high functional group tolerance.
Critical Mechanistic Insights
The Regioselectivity Paradox
In Pd-catalyzed C-H arylation, the C2 position is often favored due to the "concerted metalation-deprotonation" (CMD) mechanism, where the acidity of the C2-H bond (pKa ~ 21) directs the metalation. Achieving C3-selectivity requires bypassing this thermodynamic sink.
-
Strategy A (Base-Promoted): Uses strong bases (KOtBu) to induce Single Electron Transfer (SET), generating indole radical cations that react at the most nucleophilic C3 site.
-
Strategy B (Photoredox): Generates a transient indole radical cation via oxidative quenching, which is subsequently trapped by a pyrazinyl radical anion.
Mechanistic Pathway Diagram
The following diagram contrasts the logic of the two protocols.
Caption: Mechanistic divergence between Base-Promoted SET (Top) and Photoredox Radical Cross-Coupling (Bottom) pathways for C3-selectivity.
Experimental Protocols
Protocol A: Transition-Metal-Free C3-Arylation with Chloropyrazine
Best for: Scale-up, cost-sensitive projects, and substrates stable to strong bases. Mechanism: Base-mediated radical substitution (SRN1-type or Aryne-like).
Materials
-
Substrate: Indole (1.0 equiv)
-
Coupling Partner: 2-Chloropyrazine (1.5 - 2.0 equiv)
-
Promoter: Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Additives: 1,10-Phenanthroline (10 mol%) - Optional, enhances yield by stabilizing intermediates.
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction tube equipped with a magnetic stir bar and cool under Argon flow.
-
Charging: Add Indole (1.0 mmol), 2-Chloropyrazine (1.5 mmol), KOtBu (3.0 mmol), and 1,10-Phenanthroline (0.1 mmol) to the tube.
-
Solvation: Add anhydrous DMF (5.0 mL) via syringe. The reaction mixture will typically turn dark brown immediately.
-
Reaction: Seal the tube and heat to 80 °C for 12 hours.
-
Note: Unlike Pd-catalyzed reactions, rigorous exclusion of air is less critical, but an inert atmosphere improves reproducibility.
-
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (10 mL). Extract with EtOAc (3 x 15 mL).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in KOtBu | Use sublimed grade KOtBu; store in glovebox. |
| N-Arylation | Deprotonation of N-H | This protocol favors C3, but if N-arylation competes, use N-methyl indole or lower temperature (60 °C). |
| Poly-arylation | Excess reagents | Strictly control stoichiometry (1.5 equiv Pyrazine). |
Protocol B: Visible-Light Mediated C3-Heteroarylation
Best for: Late-stage functionalization, complex substrates, and functional groups sensitive to strong bases. Mechanism: Proton-Coupled Electron Transfer (PCET) / Radical Cross-Coupling.[1]
Materials
-
Substrate: Indole (1.0 equiv)
-
Coupling Partner: 2-Cyanopyrazine or 2-Chloropyrazine (1.5 equiv)
-
Photocatalyst: 3DPAFIPN (1-2 mol%) or Eosin Y (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMA (0.1 M)
-
Light Source: Blue LEDs (450-460 nm, 10-40 W)
Step-by-Step Methodology
-
Setup: In a clear glass vial (borosilicate), combine Indole (0.5 mmol), Pyrazine partner (0.75 mmol), Photocatalyst (1-2 mol%), and Base (1.0 mmol).
-
Degassing: Add solvent (5 mL). Sparge with Nitrogen for 15 minutes. Oxygen quenching is the primary failure mode for this radical pathway.
-
Irradiation: Seal the vial and place it 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25-30 °C.
-
Monitoring: Stir vigorously for 18-24 hours. Monitor by TLC or LCMS.
-
Workup: Dilute with water, extract with DCM or EtOAc.
-
Purification: Silica gel chromatography.
Workflow Diagram
Caption: Operational workflow for Photoredox C3-Pyrazinylation ensuring oxygen exclusion.
Comparative Data & Scope
The following table summarizes the performance of these methods based on literature precedents for C3-heteroarylation.
| Feature | Protocol A (Base-Promoted) | Protocol B (Photoredox) | Classic Pd-Catalysis (Ohta et al.) |
| C3:C2 Selectivity | >20:1 | >20:1 | ~1:1 to 1:5 (Variable) |
| Substrate Scope | Good (tolerates halides, ethers) | Excellent (tolerates esters, amides) | Moderate |
| Reaction Temp | 80 - 100 °C | Room Temperature (25 °C) | Reflux (>120 °C) |
| Cost | Low (KOtBu is cheap) | Moderate (Catalyst cost) | High (Pd + Ligands) |
| Green Metric | Moderate (DMF solvent) | High (Energy efficient, mild) | Low (Heavy metals) |
References
-
Transition-Metal-Free C3-Arylation
-
Visible-Light Photoredox C3-Heteroarylation
- Title: Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organoc
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Classic Pd-Catalyzed Coupling (Contextual)
-
General C-H Activation Review
Sources
- 1. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Coupling Reaction of Chloropyrazines with Indole [chooser.crossref.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Pyrazin-2-yl-1H-indole
Introduction: The 3-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Specifically, the fusion of a pyrazine ring at the C3-position of indole creates a unique heteroaromatic system with significant potential for modulating kinase activity, protein-protein interactions, and other critical biological pathways. The synthesis of these valuable motifs is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for constructing C(sp²)–C(sp²) bonds.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 3-pyrazin-2-yl-1H-indole. We will explore the mechanistic underpinnings of the two most prominent methods—the Suzuki-Miyaura and Stille couplings—and provide field-proven, step-by-step protocols. The causality behind experimental choices, troubleshooting insights, and methods for product validation are explained to ensure scientific integrity and reproducibility.
Part 1: Mechanistic Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions operate via a general catalytic cycle involving a Pd(0) active species and a Pd(II) intermediate.[1][2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: General Palladium Cross-Coupling Catalytic Cycle.
-
Oxidative Addition : The active 14-electron Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., 3-bromoindole), forming a 16-electron square planar Pd(II) intermediate.[3][4] This is often the rate-determining step of the overall cycle.
-
Transmetalation : The organic group from a nucleophilic organometallic reagent (e.g., a pyrazinylboronic acid or pyrazinylstannane) is transferred to the palladium center, displacing the halide.[1][5] For Suzuki couplings, this step requires activation of the organoboron species with a base.[6]
-
Reductive Elimination : The two organic fragments (indole and pyrazine) coupled on the palladium center are eliminated to form the final product, 3-pyrazin-2-yl-1H-indole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
Part 2: Comparative Analysis of Synthetic Strategies
The two most viable strategies for synthesizing 3-pyrazin-2-yl-1H-indole are the Suzuki-Miyaura and Stille cross-coupling reactions. The choice between them depends on factors like reagent availability, functional group tolerance, and toxicity concerns.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic Acids/Esters) | Organostannane (Stannanes) |
| Toxicity | Low; Boronic acids are generally non-toxic. | High; Organotin compounds are highly toxic and require careful handling.[3][7] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation, especially heteroaryl ones. | Organostannanes are generally stable to air and moisture.[7] |
| Byproducts | Water-soluble boron byproducts, easily removed. | Tin byproducts can be difficult to remove from the final product. |
| Key Additive | Requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[6] | Often benefits from additives like Cu(I) salts to accelerate transmetalation.[8] |
| Reaction Scope | Extremely broad and one of the most widely used C-C bond-forming reactions.[2] | Very broad, with excellent tolerance for a wide array of functional groups.[4] |
Part 3: Experimental Protocols
Safety Precaution: These reactions should be performed by trained professionals in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organostannanes (Protocol 2) are highly toxic and should be handled with extreme care. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura Synthesis of 3-Pyrazin-2-yl-1H-indole
This protocol is generally preferred due to the low toxicity of the boron-based reagents. The reaction couples a 3-haloindole with a pyrazinylboronic acid derivative. The choice of 3-bromo or 3-chloroindole can be effective, with chloro-substrates often being more cost-effective but potentially requiring more active catalyst systems.[9]
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| 3-Bromo-1H-indole | 196.04 | 196 mg | 1.0 | 1.0 |
| Pyrazin-2-ylboronic acid | 123.91 | 186 mg | 1.5 | 1.5 |
| XPhos Pd G3 Precatalyst | 863.77 | 17.2 mg | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1H-indole (196 mg, 1.0 mmol), pyrazin-2-ylboronic acid (186 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol) under a positive flow of inert gas. Causality Note: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling heteroaryl chlorides and bromides.[9]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-bromoindole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel. Expert Insight: For nitrogen-containing heterocycles that may streak on silica, adding 0.5-1% triethylamine to the eluent can neutralize acidic sites on the silica and improve separation.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 3-pyrazin-2-yl-1H-indole as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Stille Cross-Coupling of 3-Pyrazin-2-yl-1H-indole
This protocol is an excellent alternative, particularly if the required pyrazinylstannane is more readily available or stable than its boronic acid counterpart. It involves the coupling of an organostannane with a halo-pyrazine.
Figure 3: Experimental Workflow for Stille Coupling & Deprotection.
Materials & Reagents (Coupling Step):
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| 1-(Boc)-3-(tributylstannyl)-1H-indole | 506.24 | 506 mg | 1.0 | 1.0 |
| 2-Chloropyrazine | 114.53 | 137 mg | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg | 0.025 | 0.025 |
| Tri(2-furyl)phosphine (P(2-furyl)₃) | 232.16 | 23 mg | 0.1 | 0.1 |
| Toluene (anhydrous) | - | 5.0 mL | - | - |
Step-by-Step Procedure:
-
Indole Protection & Stannylation: The indole nitrogen is often protected (e.g., with a Boc group) prior to stannylation to prevent N-H reactivity issues. 1-(tert-Butoxycarbonyl)-3-(tributylstannyl)-1H-indole can be prepared via lithiation of N-Boc-indole followed by quenching with tributyltin chloride.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(Boc)-3-(tributylstannyl)-1H-indole (506 mg, 1.0 mmol), 2-chloropyrazine (137 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and tri(2-furyl)phosphine (23 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe. Causality Note: Tri(2-furyl)phosphine is an electron-rich and sterically accessible ligand that significantly accelerates the rate-limiting transmetalation step in Stille couplings.[3]
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir for 8-16 hours, monitoring by TLC/LC-MS.
-
Work-up (Coupling): Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in dichloromethane (DCM, 5 mL). Add trifluoroacetic acid (TFA, 1 mL) and stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC).
-
Work-up (Deprotection): Carefully neutralize the mixture by slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 15 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Expert Insight: Removing tin byproducts is a known challenge. A common technique is to stir the crude product in a solution of potassium fluoride (KF) in methanol, which precipitates the tin as an insoluble fluoride salt that can be filtered off before chromatography.[8]
-
Characterization: Confirm the final product's identity and purity via NMR and HRMS.
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
García-Melchor, M., Braga, A. A. C., Lledós, A., Ujaque, G., & Maseras, F. (2011). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]
-
The Stille Reaction - Myers Group, Harvard University. [Link]
-
Stille Coupling - OpenOChem Learn. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC, National Center for Biotechnology Information. [Link]
-
Syntheses of indolyl amines through Buchwald-Hartwig cross coupling - ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up - YouTube. [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids - ACS Publications. [Link]
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed. [Link]
-
Purification: How To - Department of Chemistry, University of Rochester. [Link]
-
Double Buchwald-Hartwig reaction to synthesize [3,2-b]indole 28 and... - ResearchGate. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles - ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones - PMC, National Center for Biotechnology Information. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate - MDPI. [Link]
-
Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - ACS Publications. [Link]
-
Special Issue : Synthesis of Heteroaromatic Compounds - MDPI. [Link]
-
Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources - ACS Publications. [Link]
-
The Mechanisms of the Stille Reaction - Angewandte Chemie. [Link]
- Purification of heterocyclic organic nitrogen compounds - Google P
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles - PMC, National Center for Biotechnology Information. [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC, National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes - PubMed. [Link]
-
Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization - MDPI. [Link]
-
Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones - ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-Functionalization of 3-Pyrazin-2-yl-1H-indole: A Comprehensive Guide for Medicinal Chemists
Abstract
This document provides a detailed guide for the N-functionalization of 3-pyrazin-2-yl-1H-indole, a heterocyclic scaffold of significant interest in drug discovery. Recognizing the paramount importance of the indole nucleus and its derivatives in medicinal chemistry, this guide offers a comprehensive resource for researchers engaged in the synthesis and derivatization of novel therapeutic agents.[1][2] We present detailed, step-by-step protocols for the synthesis of the core scaffold and its subsequent N-alkylation, N-arylation, and N-acylation. The rationale behind experimental choices, potential challenges, and optimization strategies are discussed to ensure procedural robustness and reproducibility. This application note is intended to empower researchers, scientists, and drug development professionals with the technical knowledge to efficiently explore the chemical space around this privileged heterocyclic system.
Introduction: The Significance of the 3-Pyrazin-2-yl-1H-indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of the indole nitrogen (N1 position) provides a powerful avenue for modulating the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. The specific introduction of a pyrazinyl moiety at the C3 position of the indole ring creates a unique molecular architecture with the potential for diverse biological activities, stemming from the combined pharmacophoric features of both the indole and pyrazine rings. Pyrazine-containing compounds are known to exhibit a range of biological activities and are present in several clinically used drugs.
This guide focuses on providing robust and reproducible protocols for the N-functionalization of 3-pyrazin-2-yl-1H-indole, a key intermediate for the synthesis of novel compound libraries for drug discovery programs.
Synthesis of the Core Scaffold: 3-Pyrazin-2-yl-1H-indole
A reliable supply of the starting material is crucial for any derivatization campaign. While various methods exist for the synthesis of 3-substituted indoles, a common and effective approach for preparing 3-heteroaryl indoles involves a palladium-catalyzed cross-coupling reaction. The following protocol outlines a general procedure adaptable for the synthesis of 3-pyrazin-2-yl-1H-indole.
Protocol 2.1: Palladium-Catalyzed Cross-Coupling Approach
This protocol is based on the well-established Suzuki or Stille coupling reactions, which are versatile methods for the formation of carbon-carbon bonds.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-pyrazin-2-yl-1H-indole.
Materials:
-
3-Bromoindole
-
Pyrazin-2-ylboronic acid (for Suzuki coupling) or 2-(tributylstannyl)pyrazine (for Stille coupling)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene/Ethanol/Water mixture for Suzuki, or Toluene for Stille)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoindole (1.0 eq), pyrazin-2-ylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Finally, add the palladium catalyst (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified 3-pyrazin-2-yl-1H-indole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocols for N-Functionalization
The presence of the pyrazinyl group at the C3 position, which is electron-withdrawing in nature, can influence the reactivity of the indole nitrogen. This section provides detailed protocols for N-alkylation, N-arylation, and N-acylation, with considerations for this specific substrate.
N-Alkylation
N-alkylation of indoles is a fundamental transformation in medicinal chemistry. The choice of base and solvent is critical for achieving high yields and avoiding side reactions. For electron-deficient indoles, a strong base is often required to deprotonate the indole nitrogen effectively.
Workflow Diagram:
Caption: General workflow for the N-alkylation of 3-pyrazin-2-yl-1H-indole.
Protocol 3.1.1: Standard N-Alkylation with Sodium Hydride
Materials:
-
3-Pyrazin-2-yl-1H-indole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Indole Addition: Cool the suspension to 0 °C and add a solution of 3-pyrazin-2-yl-1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Table 1: Representative Conditions for N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 2-4 | 85-95 |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6-8 | 80-90 |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ | DMF | RT | 4-6 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
N-Arylation
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indoles.[3] These reactions typically employ a palladium or copper catalyst with a suitable ligand and base.
Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Protocol 3.2.1: Buchwald-Hartwig N-Arylation
Materials:
-
3-Pyrazin-2-yl-1H-indole
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Celite®
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 3-pyrazin-2-yl-1H-indole (1.0 eq), the aryl halide (1.2 eq), the base (1.5-2.0 eq), the palladium precatalyst (0.02-0.05 eq), and the ligand (0.04-0.1 eq) to a flame-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
N-Acylation
N-acylation of indoles introduces a carbonyl group on the nitrogen atom, which can serve as a versatile handle for further functionalization or as a key pharmacophoric element. The reaction is typically carried out using an acylating agent in the presence of a base.
Workflow Diagram:
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-pyrazin-2-yl-1H-indole as a ligand in coordination chemistry
Application Note: Advanced Coordination Protocols for 3-Pyrazin-2-yl-1H-indole
Part 1: Executive Summary & Ligand Profile
3-Pyrazin-2-yl-1H-indole (3-PzIn) is a versatile bidentate ligand distinct from its 2-substituted isomer. Unlike 2-substituted indoles which readily form 5-membered chelate rings, the 3-substituted isomer is geometrically positioned to favor cyclometallation via C-H activation at the C2 position of the indole ring, forming a stable 6-membered metallacycle.
This ligand is a critical scaffold in two major fields:
-
Optoelectronics (OLEDs): As a cyclometallating ligand for Iridium(III) and Platinum(II), enabling phosphorescent emission (typically orange/red due to the electron-deficient pyrazine ring).
-
Bio-Organometallic Chemistry: As a chelator for Ruthenium(II) and Osmium(II) arene complexes, showing potential as kinase inhibitors and DNA-intercalating anticancer agents.
Part 2: Ligand Synthesis Protocol (High-Purity)
While acid-catalyzed coupling is possible, the Suzuki-Miyaura Cross-Coupling is the recommended industry standard for generating ligand-grade material suitable for electronic applications (low trace metal impurities).
Workflow Diagram: Suzuki Synthesis
Figure 1: Optimized Suzuki-Miyaura coupling pathway for high-purity ligand synthesis.
Detailed Protocol
-
Reagents: Combine Indole-3-boronic acid pinacol ester (1.0 eq), 2-Chloropyrazine (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.
-
Solvent System: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
-
Reaction: Reflux at 100°C under Argon for 16 hours.
-
Workup: Cool to RT. Filter through Celite to remove Palladium black. Extract with Ethyl Acetate (3x).[1]
-
Purification: Concentrate organic layer. Recrystallize from Ethanol/Hexane to yield yellow needles.
-
Checkpoint: ¹H NMR (DMSO-d₆) should show the diagnostic Indole-NH singlet at ~11.8 ppm and Pyrazine protons at ~8-9 ppm.
-
Part 3: Coordination Protocol A - Iridium(III) Cyclometallation
This protocol targets the synthesis of Heteroleptic Iridium(III) Complexes (e.g., [Ir(3-PzIn)₂(acac)]), utilized for their photophysical properties.
Mechanism: The reaction proceeds via the "Nonoyama" route, forming a chloride-bridged dimer first. The key step is the C-H activation at the Indole-C2 position.
Workflow Diagram: Cyclometallation
Figure 2: Two-step synthesis of heteroleptic Iridium(III) phosphorescent emitters.
Step-by-Step Protocol
-
Dimer Synthesis:
-
Dissolve IrCl₃·xH₂O and 3-PzIn (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1).
-
Reflux at 110°C for 24 hours under inert atmosphere (N₂).
-
Critical Observation: The solution will darken, and a precipitate (the dimer) will form.
-
Cool, filter, and wash the precipitate with water and methanol. Do not purify further; use crude for Step 2.
-
-
Monomer Synthesis (acac derivative):
-
Suspend the dimer in 2-ethoxyethanol.
-
Add acetylacetone (2.5 eq) and Na₂CO₃ (10 eq).
-
Heat at 80°C for 12 hours.
-
Workup: Cool to RT. The product may precipitate or require extraction with DCM.
-
Purification: Flash chromatography (Silica, DCM/Hexane).
-
Part 4: Coordination Protocol B - Ruthenium(II) Half-Sandwich
Targeting bio-active "Piano Stool" complexes: [Ru(η⁶-p-cymene)(3-PzIn)Cl]⁺.
-
Reagents: [Ru(η⁶-p-cymene)Cl₂]₂ (Dimer) and 3-PzIn (2.0 eq).
-
Solvent: Methanol (dry).
-
Conditions: Stir at Room Temperature for 4 hours (or mild reflux for 1 hour).
-
Isolation: Add NH₄PF₆ (ammonium hexafluorophosphate) to precipitate the cationic complex as a PF₆ salt.
-
Filtration: Collect the orange/red solid.
Coordination Mode Note: In this case, the ligand typically binds in a bidentate N^N mode (Pyrazine N and Indole N-deprotonated) OR monodentate depending on pH. However, for neutral conditions, the C-H activation is less spontaneous than with Iridium. If C-H activation is not forced, the ligand may act as a neutral donor via the Pyrazine N, with the Indole NH remaining intact (Monodentate). Validation via NMR is required.
Part 5: Characterization & Data Interpretation
Diagnostic NMR Signals
Use this table to validate coordination mode.
| Feature | Free Ligand (3-PzIn) | Cyclometallated Complex (Ir-C^N) | Ru-Coordination (N-Donor) |
| Indole NH | Singlet ~11.8 ppm | Absent (if N-deprotonated) or Shifted | Present (shifted downfield) |
| Indole C2-H | Doublet/Singlet ~7.8 ppm | Disappears (Site of metallation) | Present (shifted) |
| Pyrazine H | ~8.5 - 9.0 ppm | Shifted upfield (shielding by metal) | Shifted downfield |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Solution: Ensure 1,4-dioxane is degassed. Oxygen poisons the Pd catalyst.
-
-
Problem: Iridium dimer is oily/sticky.
-
Solution: The water content in the solvent mix is too low. Increase water ratio to force precipitation.
-
-
Problem: Mixed isomers in Ru-complex.
-
Solution: Steric hindrance at the 3-position can cause rotation issues. Heat the reaction longer to reach thermodynamic equilibrium.
-
References
-
Synthesis of Pyrazine-Indole Derivatives
-
Iridium(III)
- Source: "Systematic Investigation of Coordination Chemistry in Iridium(III)..." Dalton Transactions / PubMed, 2025.
-
General Suzuki Coupling for Heterocycles
-
Ruthenium Anticancer Complexes (General Methodology)
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthese von 3,5,7-trisubstituierten Indolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The coordination chemistry and anticancer activity of organo-ruthenium(ii), -iridium(iii) and -rhodium(iii) complexes with sulfonyl-substituted thiourea ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 3-pyrazin-2-yl-1H-indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 3-pyrazin-2-yl-1H-indole. This guide is designed in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield of my 3-pyrazin-2-yl-1H-indole product. What are the likely causes and how can I improve the yield?
Low yields are a common issue in heterocyclic synthesis and can be attributed to several factors. Here's a systematic approach to troubleshooting:
A. Suboptimal Reaction Conditions:
-
Inadequate Temperature: The Fischer indole synthesis, a common route, is sensitive to temperature.[1][2] Suboptimal temperatures can lead to incomplete reactions or degradation of starting materials and products.
-
Incorrect Acid Strength or Concentration: The choice and concentration of the acid catalyst are critical.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates.[2]
-
Reaction Time: Insufficient or excessive reaction times can negatively impact yield.
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the reaction temperature. Consider starting with milder conditions and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Screen Acid Catalysts: If using a Fischer indole synthesis approach, experiment with different Brønsted and Lewis acids. A trial with polyphosphoric acid (PPA) at around 100°C is often a good starting point.[4]
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.
B. Purity of Starting Materials:
-
Impurities in the starting materials, such as the pyrazinylhydrazine or the indole precursor, can lead to unwanted side reactions and significantly lower the yield of the desired product.[1]
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of all reactants using techniques like NMR or melting point analysis.
-
Purify if Necessary: If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.[5][6]
C. Instability of Reactants or Intermediates:
-
Arylhydrazines can be unstable, particularly when substituted with electron-donating groups, which can weaken the N-N bond and favor side reactions over the desired cyclization.[1]
Troubleshooting Steps:
-
Use Fresh Reactants: Whenever possible, use freshly prepared or purchased arylhydrazines.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
Q2: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?
The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
A. N-N Bond Cleavage:
-
In the Fischer indole synthesis, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing reaction to the desired cyclization.[1]
Troubleshooting Steps:
-
Modify Substituents: If possible, consider using starting materials with less strongly electron-donating groups.
-
Optimize Acid Catalyst: The choice of acid can influence the reaction pathway. Experiment with different acids to find one that favors cyclization.
B. Formation of Regioisomers:
-
When using unsymmetrical ketones in the Fischer indole synthesis, a mixture of two regioisomeric products can be formed.[4] Similarly, in palladium-catalyzed cross-coupling reactions, arylation can sometimes occur at different positions on the indole ring.[7]
Troubleshooting Steps:
-
Use Symmetrical Ketones: If the synthesis allows, using a symmetrical ketone will prevent the formation of regioisomers.
-
Control Reaction Conditions: In cross-coupling reactions, careful optimization of the catalyst, ligands, and solvent can improve regioselectivity.[7][8]
Q3: I am struggling with the purification of the final 3-pyrazin-2-yl-1H-indole product. What are the recommended purification techniques?
Effective purification is crucial for obtaining a high-purity product.
A. Column Chromatography:
-
This is a widely used technique for separating the desired product from unreacted starting materials and side products.
Recommendations:
-
Solvent System Selection: The choice of the solvent system (eluent) is critical for good separation.[1] A systematic screening of different solvent polarities is recommended. Start with a non-polar solvent and gradually increase the polarity.
-
Stationary Phase: Silica gel is the most common stationary phase, but others like alumina may be more effective for certain compounds.
B. Recrystallization:
-
Recrystallization can be a highly effective method for obtaining a product with high purity, although it may lead to some loss of material.[5]
Recommendations:
-
Solvent Screening: The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as methanol and water, can sometimes be effective.[1]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals and exclude impurities.
Q4: Are there alternative synthetic routes to 3-pyrazin-2-yl-1H-indole that might offer better yields or fewer side products?
Yes, several other methods can be employed for the synthesis of 3-substituted indoles.
A. Palladium-Catalyzed Cross-Coupling Reactions:
-
Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, offer a versatile approach to forming the C-C or C-N bond between the indole and pyrazine rings.[9][10] These methods can sometimes provide higher yields and better functional group tolerance compared to the Fischer indole synthesis.[11]
B. One-Pot Multi-Component Reactions:
-
Three-component reactions, such as the Yonemitsu reaction, can provide an efficient route to 3-substituted indoles in a single step from simple starting materials.[12][13]
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Low Reaction Yields
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Temperature | Systematically vary the reaction temperature and monitor via TLC. | Reaction kinetics are highly temperature-dependent.[1] |
| Incorrect Catalyst | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂). | The nature of the acid catalyst influences the reaction mechanism and rate.[2] |
| Impure Starting Materials | Purify reactants via recrystallization or chromatography. | Impurities can cause side reactions and inhibit the desired transformation.[1] |
| Unstable Reagents | Use fresh reagents and conduct the reaction under an inert atmosphere. | Prevents degradation of sensitive compounds like arylhydrazines.[1] |
Protocol 1: General Procedure for Fischer Indole Synthesis
-
To a solution of the appropriate pyrazinylhydrazine (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add the desired ketone or aldehyde (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.
-
Add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) and continue heating at the optimized temperature, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified workflow of the Fischer indole synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 3-Substituted Indoles | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. mdpi.com [mdpi.com]
- 21. 88guru.com [88guru.com]
- 22. Fischer Indole Synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Overcoming steric hindrance in indole C3 arylation with pyrazine
Technical Support Center: Indole C3-Pyrazine Coupling Topic: Overcoming Steric Hindrance & Catalyst Deactivation Ticket ID: IND-PYR-C3-STERICS Status: Active Guide
Diagnostic Hub: Why is Your Reaction Failing?
Before altering your protocol, you must distinguish between steric failure and electronic deactivation (catalyst poisoning). Indole-Pyrazine couplings are notoriously difficult because pyrazine acts as a "crystallite sponge" for Palladium, while steric bulk at the Indole C2 position or Pyrazine ortho-positions prevents the necessary orbital overlap.
Visual Diagnostic Workflow
(Use this logic tree to identify your failure mode)
Caption: Diagnostic logic to distinguish between Pd-poisoning (common with pyrazines) and true steric failure.
The "Steric Buster" Protocol (Suzuki-Miyaura)
Context: Direct C-H activation is elegant but often fails with sterically demanding, electron-deficient pyrazines due to high transition state energies. The most robust industrial solution is a Suzuki-Miyaura coupling utilizing Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
These ligands are bulky enough to:
-
Prevent Pyrazine nitrogens from binding to the Pd center (preventing poisoning).
-
Force the Pd(0) species into a monoligated state (
), which is the active species required for oxidative addition of hindered halides.[1]
Protocol ID: SM-BUCH-04 (High Steric Demand)
| Component | Recommendation | Function |
| Nucleophile | Indole-3-boronic acid pinacol ester | More stable than boronic acid; reduces protodeboronation. |
| Electrophile | Chloropyrazine (Sterically hindered) | Chlorides are smaller than bromides, sometimes aiding approach in tight pockets, but bromides are preferred if available. |
| Catalyst Source | Pd₂dba₃ (1–2 mol%) | Provides clean Pd(0) source without inhibiting counter-ions. |
| Ligand | XPhos or A-taPhos (2–4 mol%) | Critical: XPhos is standard; A-taPhos is superior for extreme sterics (e.g., ortho-substituents on pyrazine). |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous. The "anhydrous base" effect is crucial for difficult Suzuki couplings. |
| Solvent | n-Butanol or 1,4-Dioxane/H₂O (4:1) | n-Butanol facilitates solubility of the base and stabilizes the polar transition state. |
| Temperature | 100–110 °C | High energy required to overcome the steric barrier of reductive elimination. |
Step-by-Step Execution:
-
Charge: In a glovebox or under Argon flow, add Pd₂dba₃ (1.0 equiv Pd) and Ligand (2.0 equiv relative to Pd) to a vial. Add solvent (degassed) and stir at 60°C for 10 mins to pre-form the active catalyst
.-
Why? Steric bulk makes ligand binding slow. Pre-forming ensures the active species exists before the pyrazine can poison the metal.
-
-
Add Reagents: Add Indole-boronate (1.2 equiv), Halopyrazine (1.0 equiv), and K₃PO₄ (3.0 equiv).
-
Reaction: Seal and heat to 110°C vigorously.
-
Note: If using A-taPhos, you may see a color change to dark red/brown; this is normal.
-
-
Workup: Filter through Celite immediately while hot (prevents precipitation of coupled product with Pd).
Advanced Alternative: Rh(III) C-H Activation[2][3]
Context: If you cannot pre-functionalize the indole (i.e., you must start with Indole + Halo-Pyrazine directly), you must use a Rh(III)-catalyzed C-H activation . However, to overcome sterics here, you need a Carboxylate-Assisted mechanism.
Mechanism of Action (The CMD Pathway)
The reaction relies on Concerted Metalation-Deprotonation (CMD) . Sterics inhibit the approach of the electrophile. To fix this, we use a bulky carboxylic acid additive (Pivalic Acid or 1-Adamantanecarboxylic acid).
Caption: The carboxylate ligand (PivO-) acts as a proton shuttle, lowering the energy of the C-H bond cleavage despite steric crowding.
Protocol ID: RH-CMD-02
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant: AgSbF₆ (10 mol%) - Activates the pre-catalyst.
-
Additive: Pivalic Acid (PivOH) (0.5 equiv) or 1-AdCOOH (0.3 equiv).
-
Tip: 1-Adamantanecarboxylic acid is bulkier and can sometimes "match" the steric demand of the substrate better than PivOH.
-
-
Solvent: DCE or t-Amyl Alcohol.
Troubleshooting Matrix (FAQ)
Q1: The reaction turns black immediately and yields are <5%.
-
Cause: "Pd-Black" formation. The pyrazine nitrogen is displacing your phosphine ligand, causing the Pd to cluster and deactivate.
-
Fix:
-
Switch to XPhos or BrettPhos . These are "dialkyl" phosphines which bind Pd much more tightly than Triphenylphosphine (PPh₃).
-
Increase catalyst loading to 5 mol%.
-
Slow Addition: Add the Pyrazine electrophile slowly via syringe pump over 1 hour to keep its concentration low relative to the catalyst.
-
Q2: I am seeing C2 arylation instead of C3.
-
Cause: Thermodynamic control or Directing Groups.
-
Fix:
-
If using Pd-catalysis: Ensure you are using 3-Indoleboronic ester . If the boronic acid falls off (protodeboronation), the free indole will react at C2/C3 non-selectively. Use anhydrous conditions to stop deboronation.
-
If using C-H activation: Block the C2 position with a methyl group or use a C3-directing group (rare). Alternatively, switch to the Suzuki protocol (Protocol SM-BUCH-04) which guarantees regiochemistry via the starting material.
-
Q3: My pyrazine has a substituent at the ortho-position (e.g., 2-chloro-3-methylpyrazine). The reaction won't proceed.
-
Cause: Extreme steric hindrance preventing Oxidative Addition.
-
Fix: Use A-taPhos or CataCXium A . These ligands are specifically designed for "tetra-ortho-substituted" couplings. Raise temperature to 130°C and use n-Butanol as solvent (higher boiling point, better solubility).
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, 2006.[2]
- Core Reference for XPhos/dialkylbiaryl phosphine efficacy in heterocycle coupling.
-
Glorius, F., et al. "Rh(III)-Catalyzed C–H Arylation of Indoles." Journal of the American Chemical Society, 2010.
- Foundational text for Rh(III) mechanism and selectivity.
-
Kwong, F. Y., et al. "Indolyl Phosphine Ligands for Sterically Hindered Suzuki Couplings." Organic & Biomolecular Chemistry, 2010.
- Specifics on indole-based ligands for hindered substr
-
Benchchem Technical Support. "Overcoming Catalyst Deactivation in Reactions with Sulfur/Nitrogen Compounds."
- General troubleshooting for c
Sources
Minimizing dimerization side products in 3-pyrazin-2-yl-1H-indole synthesis
A Guide to Minimizing Dimerization Side Products
Welcome to the technical support center for the synthesis of 3-pyrazin-2-yl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimerization side products during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity of the desired product. 3-Pyrazin-2-yl-1H-indole and its derivatives are significant scaffolds in medicinal chemistry, and mastering their synthesis is a crucial step in the development of novel therapeutics.[1][2][3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the mechanistic underpinnings of side product formation and provide actionable, evidence-based protocols to overcome these challenges.
Troubleshooting Guide: Dimerization in Palladium-Catalyzed Cross-Coupling Reactions
The most common and efficient method for synthesizing 3-pyrazin-2-yl-1H-indole is through a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling between a 3-substituted indole (e.g., 3-bromo-1H-indole or a 3-indolylboronic acid derivative) and a corresponding pyrazine coupling partner. A primary and often frustrating side reaction in this process is the homocoupling or dimerization of the starting materials.
Question 1: I am observing a significant amount of a homocoupled pyrazine dimer in my Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?
Answer:
The formation of a pyrazine dimer (pyrazin-2-yl-pyrazin-2-yl) is a classic example of boronic acid homocoupling, a well-documented side reaction in Suzuki-Miyaura couplings.[4] This typically occurs when two molecules of the pyrazinylboronic acid (or its ester derivative) couple with each other instead of with the indole substrate.
Root Causes & Mechanistic Insight:
The primary culprit behind boronic acid homocoupling is often the presence of palladium(II) species and oxygen in the reaction mixture.[5][6][7] The generally accepted catalytic cycle for Suzuki coupling involves a Pd(0) species.[8][9] If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if you are using a Pd(II) precatalyst that is not efficiently reduced in situ, these Pd(II) species can directly promote the homocoupling of the boronic acid.[5][6]
Troubleshooting Workflow:
Here is a systematic approach to suppress the formation of the pyrazine dimer:
1. Rigorous Exclusion of Oxygen:
-
Action: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[4]
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[10]
2. Catalyst System Optimization:
-
Action:
-
Switch from a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) to a well-defined Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][11] This bypasses the potentially inefficient in-situ reduction step.
-
Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands like XPhos, SPhos, or RuPhos are excellent choices.[4][11]
-
-
Rationale: Bulky ligands accelerate the desired reductive elimination step to form the 3-pyrazin-2-yl-1H-indole product, outcompeting the side reactions.[11] They also help stabilize the Pd(0) state.
3. Addition of a Mild Reducing Agent:
-
Action: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture.[5]
-
Rationale: This helps to minimize the concentration of any free Pd(II) that may form during the reaction, without reducing the oxidative addition product.[5]
4. Slow Addition of the Boronic Acid:
-
Action: Instead of adding all the pyrazinylboronic acid at the beginning, add it slowly over a period of time using a syringe pump.[4]
-
Rationale: This keeps the instantaneous concentration of the boronic acid low, disfavoring the kinetics of the homocoupling reaction relative to the desired cross-coupling.[4]
Below is a diagram illustrating the troubleshooting logic for pyrazine homocoupling.
Caption: Troubleshooting workflow for pyrazine homocoupling.
Question 2: My main side product is an indole-indole dimer. What causes this and how can I suppress it?
Answer:
The formation of a 3,3'-biindole dimer is also a common issue, particularly when using a 3-haloindole as the starting material. This can occur through several palladium-mediated pathways.
Root Causes & Mechanistic Insight:
-
Oxidative Dimerization: Indoles, being electron-rich heterocycles, are susceptible to oxidative dimerization.[12][13] This can be catalyzed by palladium(II) species, often in the presence of an oxidant. In the context of a cross-coupling reaction, residual oxygen or even the Pd(II) precatalyst itself can facilitate this side reaction.
-
Reductive Homocoupling: While less common for the halide partner, under certain conditions, two molecules of the 3-haloindole can undergo a reductive coupling to form the dimer.
Troubleshooting Strategies:
1. Protect the Indole Nitrogen:
-
Action: Protect the indole nitrogen with a suitable protecting group, such as tosyl (Ts), Boc, or a simple alkyl group like methyl.[10]
-
Rationale: An unprotected indole N-H is acidic and can interact with the catalyst or base, leading to complex side reactions. Protection modulates the electronic properties of the indole ring, often making it less prone to oxidative side reactions.
2. Ligand and Base Selection:
-
Action:
-
As with pyrazine homocoupling, bulky, electron-rich ligands (e.g., XPhos, RuPhos) are beneficial.
-
The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to strong bases like sodium tert-butoxide (NaOtBu), which can promote side reactions with the indole ring.[14]
-
-
Rationale: The ligand and base work in concert to facilitate the desired catalytic cycle. A carefully chosen combination can accelerate the cross-coupling relative to the indole dimerization pathway.
3. Control of Stoichiometry:
-
Action: Use a slight excess of the pyrazinylboronic acid (e.g., 1.2 to 1.5 equivalents).[4]
-
Rationale: This ensures that after oxidative addition of the 3-haloindole to the Pd(0) catalyst, there is a high concentration of the pyrazine coupling partner available for transmetalation, making the cross-coupling pathway kinetically favored over any potential indole-indole coupling.
Comparative Table of Conditions to Minimize Dimerization:
| Parameter | To Minimize Pyrazine Dimer | To Minimize Indole Dimer | Rationale |
| Atmosphere | Strictly Inert (Ar/N₂) | Strictly Inert (Ar/N₂) | Prevents oxidation of Pd(0) to Pd(II), a catalyst for homocoupling.[6][7] |
| Pd Precatalyst | Pd(0) source (e.g., Pd(PPh₃)₄) | Pd(0) source (e.g., Pd(PPh₃)₄) | Avoids inefficient in-situ reduction and Pd(II)-mediated side reactions.[4][11] |
| Ligand | Bulky, electron-rich (e.g., XPhos) | Bulky, electron-rich (e.g., RuPhos) | Promotes desired reductive elimination and suppresses side reactions.[4][11] |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ | Weaker bases can be less prone to inducing side reactions with sensitive substrates.[14] |
| Stoichiometry | Slow addition of boronic acid | Use slight excess (1.2-1.5 eq.) of boronic acid | Kinetically disfavors boronic acid homocoupling / favors cross-coupling.[4] |
| Indole N-H | N/A | Protect (e.g., with Boc or Ts) | Modulates indole electronics and prevents N-H related side reactions. |
Frequently Asked Questions (FAQs)
Q1: Can I use a C-H activation approach to synthesize 3-pyrazin-2-yl-1H-indole to avoid using a pre-functionalized indole?
A1: Yes, direct C-H arylation of indoles is a powerful and increasingly popular strategy.[15] For the synthesis of 3-arylindoles, a palladium-catalyzed intermolecular oxidative annulation or a directed C-H functionalization could be employed.[10][15] However, be aware that regioselectivity can be a challenge. The C2 and C3 positions of indole are both nucleophilic, and achieving selective C3 arylation often requires specific directing groups on the indole nitrogen or carefully optimized reaction conditions.[15][16] Dimerization of the indole can also be a significant side reaction in these oxidative C-H functionalization pathways.[12]
Q2: My reaction is not going to completion, and I'm seeing starting materials alongside the dimer byproducts. What should I check first?
A2: Low conversion can be due to several factors. Before assuming it's an issue with dimerization, check the fundamentals:
-
Catalyst Activity: Is your palladium catalyst active? Older bottles of Pd₂(dba)₃, for instance, can degrade. Consider using a fresh source or a more stable precatalyst.
-
Reagent Purity: Are your starting materials, particularly the boronic acid, pure? Boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation (hydrolysis back to the parent arene).[11]
-
Solvent and Base Quality: Ensure you are using anhydrous, degassed solvents and that your base is of high quality and dry.
Q3: I am considering a Buchwald-Hartwig amination approach instead of a Suzuki coupling. Would this help avoid dimerization?
A3: A Buchwald-Hartwig amination, for instance between 2-aminopyrazine and a 3-haloindole, is a viable alternative for forming C-N bonds. While it avoids the specific issue of boronic acid homocoupling, it is not immune to dimerization. Homocoupling of the aryl halide (in this case, the 3-haloindole) can still occur.[14] Optimization of the catalyst, ligand, and base system is still crucial. Ligands like BrettPhos and RuPhos are often effective for C-N couplings involving heteroaryl amines.[14]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of N-protected 3-pyrazin-2-yl-1H-indole, designed to minimize dimer formation.
Materials:
-
N-protected 3-bromo-1H-indole (1.0 mmol, 1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (Pyrazine-Bpin) (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Toluene/Water (10:1 mixture), degassed (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-protected 3-bromo-1H-indole, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, dissolve the pyrazine-Bpin in a minimal amount of degassed toluene and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where side reactions can occur.
Caption: Suzuki-Miyaura cycle and dimerization side pathway.
References
-
Rosner, T., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 576-580. Available from: [Link]
-
Wang, C., et al. (2017). Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Angewandte Chemie International Edition, 56(23), 6636-6640. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893-1908. Available from: [Link]
-
Yan, X., et al. (2020). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 25(2), 393. Available from: [Link]
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(12), 1944-1954. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]
-
ResearchGate. (2020). Cross-dehydrogenative coupling of indoles with dissimilar indole substrates. ResearchGate. Available from: [Link]
-
Bakkari, H., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. Available from: [Link]
-
Zherebker, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1563. Available from: [Link]
-
Mondal, S., & Guria, M. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1028. Available from: [Link]
-
Schmidt, A., et al. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics, 33(13), 3467-3477. Available from: [Link]
-
Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Available from: [Link]
-
Wang, Y., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 438. Available from: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Der Pharma Chemica. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 329-335. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5839-5848. Available from: [Link]
-
ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. Available from: [Link]
-
Wu, Y., & Zhang, H. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. ResearchGate. Available from: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available from: [Link]
-
Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 46(5), 1109-1121. Available from: [Link]
-
Hempel, C., et al. (2021). Synthesis of new pyrazolo[4][5][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2806-2815. Available from: [Link]
-
Csendes, I., & Larrosa, I. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]
-
Kim, W., Koo, J., & Lee, H. G. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(12), 4119-4125. Available from: [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6649. Available from: [Link]
-
Lafrance, M., et al. (2011). Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides. Journal of the American Chemical Society, 133(4), 1857-1861. Available from: [Link]
-
Bakkari, H., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents. ResearchGate. Available from: [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-pyrazin-2-yl-1H-indole
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis and interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-pyrazin-2-yl-1H-indole , a molecule of interest in medicinal chemistry. We will delve into the expected chemical shifts, coupling patterns, and the reasoning behind these assignments, leveraging data from analogous indole and pyrazine structures.
Molecular Structure and Numbering
A clear and consistent numbering system is the foundation of spectral interpretation. The structure of 3-pyrazin-2-yl-1H-indole is numbered as follows to facilitate the discussion of its NMR data.
Caption: Numbering scheme for 3-pyrazin-2-yl-1H-indole.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectrum of 3-pyrazin-2-yl-1H-indole in a common deuterated solvent like DMSO-d6 is expected to exhibit distinct signals for the indole and pyrazine protons. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Indole NH) | 11.0 - 12.0 | Broad Singlet | - |
| H2 (Indole) | 7.8 - 8.2 | Singlet | - |
| H4 (Indole) | 7.5 - 7.8 | Doublet | 7.5 - 8.5 |
| H5 (Indole) | 7.0 - 7.3 | Triplet | 7.0 - 8.0 |
| H6 (Indole) | 7.0 - 7.3 | Triplet | 7.0 - 8.0 |
| H7 (Indole) | 7.4 - 7.7 | Doublet | 7.5 - 8.5 |
| H3' (Pyrazine) | 8.5 - 8.7 | Doublet | ~2.5 |
| H5' (Pyrazine) | 8.7 - 8.9 | Doublet of Doublets | ~2.5, ~1.5 |
| H6' (Pyrazine) | 9.0 - 9.3 | Doublet | ~1.5 |
Interpretation of the 1H NMR Spectrum
The interpretation of the proton NMR spectrum is a logical process of assigning each signal to a specific proton in the molecule based on its chemical environment and interactions with neighboring protons.
Caption: Logical grouping of proton signals for interpretation.
-
Indole NH (H1): This proton is attached to a nitrogen atom and is acidic. It will therefore appear as a broad singlet in the most downfield region of the spectrum, typically between 11.0 and 12.0 ppm. Its chemical shift is highly dependent on the solvent and concentration.[1]
-
Indole H2: This proton is on the C2 carbon of the indole ring. Due to the adjacent nitrogen atom and the aromatic system, it is deshielded and is expected to resonate as a singlet between 7.8 and 8.2 ppm.
-
Indole Benzene Ring Protons (H4, H5, H6, H7): These four protons form a coupled system on the benzene portion of the indole ring.
-
H4 and H7: These protons are adjacent to the ring fusion and will appear as doublets due to coupling with H5 and H6, respectively. Their expected chemical shifts are in the range of 7.4 to 7.8 ppm.
-
H5 and H6: These protons will each appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet) due to coupling with their two neighboring protons. They are generally found in the more shielded region of the aromatic protons, between 7.0 and 7.3 ppm.
-
-
Pyrazine Ring Protons (H3', H5', H6'): The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms, causing its protons to be significantly deshielded.
-
H6': This proton is situated between two nitrogen atoms, making it the most deshielded proton in the molecule, likely appearing as a doublet around 9.0-9.3 ppm due to coupling with H5'.
-
H5': This proton will be a doublet of doublets due to coupling with both H6' and H3'. It is expected to resonate between 8.7 and 8.9 ppm.
-
H3': This proton will appear as a doublet due to coupling with H5' and is anticipated to be in the range of 8.5 to 8.7 ppm.
-
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-pyrazin-2-yl-1H-indole are summarized below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 123 - 128 |
| C3 | 110 - 115 |
| C3a | 127 - 132 |
| C4 | 118 - 123 |
| C5 | 120 - 125 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 135 - 140 |
| C2' | 150 - 155 |
| C3' | 142 - 147 |
| C5' | 143 - 148 |
| C6' | 144 - 149 |
Interpretation of the 13C NMR Spectrum
The carbon chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic structure of the rings.[2]
Caption: Hierarchy of 13C chemical shifts from deshielded to shielded.
-
Pyrazine Carbons (C2', C3', C5', C6'): Due to the strong electron-withdrawing effect of the two nitrogen atoms, the carbons of the pyrazine ring will be the most deshielded, appearing in the 142-155 ppm region. The carbon directly attached to the indole ring (C2') is expected to be the most downfield of this group.
-
Indole Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of the aromatic system and are deshielded. C7a, being adjacent to the electron-donating nitrogen, will be more downfield (135-140 ppm) than C3a (127-132 ppm).[2]
-
Indole C2: This carbon is adjacent to the indole nitrogen and is expected to resonate between 123 and 128 ppm.
-
Indole Aromatic CH Carbons (C4, C5, C6): These carbons will have chemical shifts in the typical aromatic region, from 118 to 125 ppm.
-
Indole C3 and C7: C3 is attached to the pyrazine ring and C7 is adjacent to the indole nitrogen. These carbons are expected to be the most shielded of the indole ring carbons, appearing between 110 and 115 ppm.
Experimental Protocols
For the successful acquisition of high-quality NMR spectra, the following experimental protocol is recommended.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 3-pyrazin-2-yl-1H-indole.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is often a good choice for heterocyclic compounds due to its excellent dissolving power and the fact that the acidic NH proton will be clearly visible.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
II. NMR Data Acquisition
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both 1H and 13C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration: For the 1H spectrum, integrate the signals to determine the relative number of protons.
This comprehensive guide provides a robust framework for the interpretation of the 1H and 13C NMR spectra of 3-pyrazin-2-yl-1H-indole. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing with data from related structures, researchers can confidently elucidate and confirm the structure of this and similar molecules.
References
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2021). Molecules.
- Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov. (2012). Marine Drugs.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. (2017). Arabian Journal of Chemistry.
- Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2012). Der Pharma Chemica.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules.
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules.
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). The Royal Society of Chemistry.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
- Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. (2015). Tetrahedron Letters.
- Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis]. University of Graz.
-
Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c][3] benzodiazocin-11-one. A new ring system. (2004). Il Farmaco.
- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (2025). BenchChem.
- Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. (2019).
-
Synthesis of new pyrazolo[2][4]triazines by cyclative cleavage of pyrazolyltriazenes. (2019). Beilstein Archives.
- Identification of indole derivatives by two-dimensional NMR-based... (2012). PLoS ONE.
- General procedure for synthesis of 2,5-disubstitutedpyrazines. (2011). The Royal Society of Chemistry.
- N.M.R.
- Pyrazine-d4. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-pyrazin-2-yl-1H-indole
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3-pyrazin-2-yl-1H-indole, a heterocyclic compound of increasing interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a self-validating framework for robust and reliable HPLC method development, grounded in established scientific principles and regulatory expectations.
The unique chemical architecture of 3-pyrazin-2-yl-1H-indole, featuring both a weakly acidic indole N-H proton and basic pyrazine nitrogens, presents specific challenges for achieving optimal chromatographic separation from potential process-related impurities and degradation products. This guide will navigate these challenges by systematically comparing stationary phase chemistries and mobile phase strategies to develop a selective, sensitive, and robust purity analysis method.
The Analytical Challenge: Understanding the Analyte
Successful HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 3-pyrazin-2-yl-1H-indole is not widely published, we can infer its behavior based on the constituent indole and pyrazine rings. The indole moiety imparts significant hydrophobicity, while the pyrazine ring introduces polar, basic centers. This dual character necessitates a careful balancing of chromatographic parameters to achieve adequate retention and selectivity. The anticipated pKa values suggest that the molecule's ionization state, and therefore its retention, will be highly dependent on the mobile phase pH.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving the desired selectivity. For an intermediate polarity compound like 3-pyrazin-2-yl-1H-indole, several reversed-phase columns are viable candidates. Here, we compare three common stationary phases.
| Parameter | Method A: C18 (L1) | Method B: Phenyl-Hexyl (L11) | Method C: Embedded Polar Group (EPG) C18 |
| Stationary Phase | Octadecylsilyl silica gel | Phenyl-hexyl bonded silica | C18 with an embedded polar group (e.g., carbamate) |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions | Hydrophobic and hydrogen bonding interactions |
| Advantages | High hydrophobicity, excellent retention for non-polar compounds, widely available. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the pyrazine and indole rings. | Improved peak shape for basic compounds, stable in highly aqueous mobile phases. |
| Potential Drawbacks | Can exhibit peak tailing for basic analytes due to silanol interactions. | May have lower hydrophobic retention compared to C18. | Can have different selectivity compared to traditional C18. |
Rationale: A standard C18 column provides a good starting point due to its strong hydrophobic retention. The Phenyl-Hexyl phase is a logical alternative to exploit the aromatic nature of both the indole and pyrazine rings, potentially offering unique selectivity for aromatic impurities. An EPG column is included to specifically address the basic nature of the pyrazine moiety, which can lead to poor peak shape on traditional silica-based C18 columns.
Strategic Mobile Phase Selection
The mobile phase composition, particularly the organic modifier, pH, and buffer, plays a pivotal role in fine-tuning the separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of nitrogen-containing heterocycles as it often provides better peak shape and lower UV cutoff.
-
Mobile Phase pH: Given the presence of basic nitrogens in the pyrazine ring, controlling the mobile phase pH is crucial. An acidic pH (e.g., 2.5-3.5) will ensure the pyrazine nitrogens are protonated, leading to more consistent interactions with the stationary phase and improved peak shape.
-
Buffer System: A phosphate or formate buffer is suitable for maintaining a stable pH. A low concentration (10-20 mM) is typically sufficient.
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the purity analysis of 3-pyrazin-2-yl-1H-indole.
Instrumentation and Initial Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.
-
Columns:
-
Method A: C18, 5 µm, 4.6 x 150 mm
-
Method B: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Method C: EPG C18, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the typical absorbance of indole derivatives, should be confirmed by UV scan).[1][2]
-
Injection Volume: 10 µL
Sample Preparation
-
Prepare a stock solution of 3-pyrazin-2-yl-1H-indole in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Method Development Workflow
The following workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A streamlined workflow for HPLC method development.
Data Evaluation and Comparison
The performance of each method should be evaluated based on key chromatographic parameters. The following table presents hypothetical but realistic data to illustrate the comparison.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (EPG C18) |
| Retention Time (min) | 8.5 | 7.2 | 8.9 |
| Resolution (Main Peak to Closest Impurity) | 1.8 | 2.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.6 | 1.3 | 1.1 |
| Theoretical Plates | 8500 | 9200 | 9800 |
Analysis of Hypothetical Data:
-
Method A (C18): Shows good retention but suffers from peak tailing and lower resolution, suggesting strong, undesirable interactions between the basic pyrazine and residual silanols.
-
Method B (Phenyl-Hexyl): Provides the best resolution for the critical impurity pair, indicating that π-π interactions are significant in the separation mechanism. The tailing is also improved compared to the standard C18.
-
Method C (EPG C18): Delivers the best peak shape (lowest tailing factor) and highest efficiency (theoretical plates), demonstrating the effectiveness of the embedded polar group in shielding the basic analyte from active silanols.
Based on this comparative data, the Phenyl-Hexyl column (Method B) would be selected for further optimization as it provides the best initial selectivity for potential impurities. The slightly higher tailing factor compared to the EPG column can likely be addressed by further mobile phase optimization.
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][5] The validation process establishes the performance characteristics of the method and provides documented evidence of its reliability.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3] This is often assessed by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 3-pyrazin-2-yl-1H-indole requires a systematic and scientifically-driven approach. This guide has demonstrated that by comparing different stationary phases and strategically selecting mobile phase conditions, an optimized method can be achieved. The Phenyl-Hexyl column, in this comparative analysis, emerged as the most promising candidate due to its superior selectivity for aromatic heterocyclic compounds. The principles and protocols outlined herein provide a comprehensive framework for researchers and drug development professionals to develop and validate high-quality HPLC purity methods that meet the rigorous standards of the pharmaceutical industry.
References
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Chromatographia, 2007. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 2021. Available at: [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Croatica Chemica Acta, 1983. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline, 2024. Available at: [Link]
-
A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 2024. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 2020. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo, 2024. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diglib.tugraz.at [diglib.tugraz.at]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-pyrazin-2-yl-1H-indole
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of 3-pyrazin-2-yl-1H-indole, a novel heterocyclic compound with potential pharmacological significance. By comparing its fragmentation behavior with that of its constituent moieties, indole and pyrazine, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding for its identification and characterization.
Introduction: The Significance of Fragmentation in Compound Identification
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Similarly, the pyrazine nucleus is a key component in a variety of pharmaceuticals and flavor compounds. The conjugation of these two heterocyclic systems in 3-pyrazin-2-yl-1H-indole results in a molecule with a unique electronic and structural profile. Elucidating its fragmentation pattern is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.
This guide will explore the predicted fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. While EI induces extensive fragmentation useful for structural elucidation, ESI provides information on the intact molecule and its adducts, often with gentler fragmentation.[2][3]
Predicted Fragmentation Pattern of 3-pyrazin-2-yl-1H-indole
The fragmentation of 3-pyrazin-2-yl-1H-indole is anticipated to be a composite of the characteristic cleavages of both the indole and pyrazine rings, influenced by the linkage between them.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) will be formed, and subsequent fragmentation is expected to proceed through several pathways, driven by the stability of the resulting fragments.[4]
A primary fragmentation event is likely the cleavage of the C-C bond between the indole and pyrazine rings. This would lead to the formation of a stable indolyl-methyl type cation or a pyrazinyl cation. Another significant fragmentation pathway for indoles involves the loss of HCN, leading to a characteristic fragment at m/z 89.[1] For the pyrazine ring, a characteristic loss of HCN is also expected.[5]
The proposed major fragmentation pathways are visualized in the following diagram:
Caption: Predicted EI fragmentation pathway of 3-pyrazin-2-yl-1H-indole.
Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI-MS, 3-pyrazin-2-yl-1H-indole is expected to readily form a protonated molecule, [M+H]+.[6] Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation in ESI is generally less extensive than in EI.[7]
The most probable fragmentation will involve the cleavage of the bond linking the two heterocyclic rings, similar to EI, but proceeding through proton-driven mechanisms.[8] The proton is likely to be localized on one of the nitrogen atoms, influencing the fragmentation cascade.
A proposed ESI-MS/MS fragmentation pathway is shown below:
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-pyrazin-2-yl-1H-indole.
Comparative Fragmentation Analysis with Alternatives
To better understand the fragmentation of 3-pyrazin-2-yl-1H-indole, it is instructive to compare it with the known fragmentation patterns of its constituent parts: indole and pyrazine.
Indole Fragmentation
The EI mass spectrum of indole is characterized by an intense molecular ion peak. A key fragmentation is the loss of a hydrogen atom to form the [M-H]+ ion. The most characteristic fragmentation is the loss of HCN to produce an ion at m/z 89.[1]
Pyrazine Fragmentation
Pyrazine also shows a prominent molecular ion peak in its EI mass spectrum. The primary fragmentation pathway involves the loss of a molecule of HCN, followed by the loss of a second molecule of HCN.[5]
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for 3-pyrazin-2-yl-1H-indole and the known major fragments for indole and pyrazine under EI-MS.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| 3-pyrazin-2-yl-1H-indole | 195 | 194 ([M-H]+), 168 ([M-HCN]+), 116 (Indolyl cation), 93 (Pyrazinylmethyl cation), 89 ([Indolyl cation - HCN]+) |
| Indole | 117 | 116 ([M-H]+), 90, 89 ([M-HCN]+) |
| Pyrazine | 80 | 53 ([M-HCN]+), 26 |
Experimental Protocols
To acquire high-quality mass spectra for 3-pyrazin-2-yl-1H-indole and its analogues, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
This method is suitable for volatile and thermally stable compounds.
Caption: A typical workflow for GC-MS analysis with Electron Ionization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.[4]
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar column such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl methyl polysiloxane column.
-
Oven Program: A temperature gradient suitable for the analyte's volatility, for example, start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
This method is ideal for less volatile or thermally labile compounds.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.[9]
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[6]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
MS/MS: Perform product ion scans on the protonated molecular ion ([M+H]+).
-
Conclusion
The mass spectrometric fragmentation of 3-pyrazin-2-yl-1H-indole is predicted to be a rich tapestry of cleavages characteristic of both indole and pyrazine heterocycles. Under Electron Ionization, a complex fragmentation pattern is expected, providing significant structural information. Electrospray Ionization followed by tandem mass spectrometry will offer a more controlled fragmentation, primarily centered around the cleavage of the bond linking the two rings. By understanding these predicted patterns and comparing them to the well-established fragmentation of indole and pyrazine, researchers can confidently identify and characterize this novel compound in various experimental settings. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectral data.
References
-
Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Aguiar, G. P. S., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]
-
Aguiar, G. P. S., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]
-
Zhao, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate (2018). Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]
-
ResearchGate (2019). Fragments of 3-substituted indole compounds in the positive ion mode. ResearchGate. Available at: [Link]
-
Houben-Weyl (n.d.). 6.2.2. Pyrazines. Thieme. Available at: [Link]
-
ResearchGate (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]
-
Ihsanawatia, A. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Ali, T. E. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]
-
University of Arizona (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Arizona. Available at: [Link]
-
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Available at: [Link]
-
Zhang, Y., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]
-
ACD/Labs (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]
-
University of Colorado Boulder (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. Available at: [Link]
-
Chem Help ASAP (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
Wikipedia (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
ResearchGate (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Jiang, K., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
University of Huddersfield (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. Available at: [Link]
Sources
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. as.uky.edu [as.uky.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Analysis of 3-pyrazin-2-yl-1H-indole
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Stability and Quality
In the landscape of drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability is a critical quality attribute that dictates storage conditions, shelf-life, and even the manufacturing process. For novel heterocyclic compounds like 3-pyrazin-2-yl-1H-indole, a molecule with potential pharmacological significance due to its indole and pyrazine moieties, a thorough thermal analysis is not just a regulatory requirement but a fundamental step in its development journey.[1][2][3][4][5]
This guide provides a comprehensive overview of the thermal analysis of 3-pyrazin-2-yl-1H-indole using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the "why" behind the experimental choices, offering a framework for researchers to not only generate robust data but also to interpret it in the context of drug development. This guide will also draw comparisons with the known thermal behavior of related indole and pyrazine derivatives to provide a predictive and comparative context.
The Indispensable Role of Thermal Analysis in Drug Development
Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time.[6] For pharmaceutical compounds, TGA and DSC are the workhorses, providing complementary information crucial for:
-
Polymorph and Purity Assessment: DSC is highly sensitive to the energy changes associated with phase transitions, making it an excellent tool for identifying and differentiating between polymorphs, which can have different solubilities and bioavailabilities.[1][7][8] It can also be used to assess the purity of a compound.[8]
-
Stability and Degradation Studies: TGA measures changes in mass as a function of temperature, providing a clear picture of a compound's thermal stability and decomposition profile.[7][9] This information is vital for determining appropriate storage and handling conditions.
-
Formulation Development: Understanding the thermal properties of an API is essential for designing stable and effective drug formulations. For instance, knowing the melting point is crucial for developing melt-based formulations.
By employing both TGA and DSC, a comprehensive thermal profile of a compound can be established, offering a holistic view of its behavior under thermal stress.[1][8][9]
A Practical Guide to the Thermal Analysis of 3-pyrazin-2-yl-1H-indole
The following sections outline a detailed, step-by-step methodology for conducting TGA and DSC analysis of 3-pyrazin-2-yl-1H-indole. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Workflow: A Step-by-Step Approach
Caption: A streamlined workflow for the comprehensive thermal analysis of 3-pyrazin-2-yl-1H-indole.
Detailed Experimental Protocols
1. Sample Preparation: The Foundation of Quality Data
The quality of thermal analysis data is intrinsically linked to the quality of the sample preparation.[10]
-
Purity is Paramount: Before any thermal analysis, the purity of the 3-pyrazin-2-yl-1H-indole sample must be confirmed using orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can introduce extraneous thermal events, leading to misinterpretation of the data.
-
Homogeneity Matters: The sample should be a fine, homogeneous powder.[10] Grinding the sample gently with a mortar and pestle ensures uniform heat distribution during the analysis.
-
Solvent-Free is Key: Residual solvents can volatilize upon heating, causing mass loss in TGA that could be mistaken for decomposition. Drying the sample under vacuum at a temperature well below its melting or decomposition point is a critical step.
2. Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and composition of a material.[6][9]
-
Instrumentation: A calibrated thermogravimetric analyzer is used. Calibration is crucial for accurate temperature and mass measurements.
-
Sample Size: A sample size of 5-10 mg is typically recommended for pharmaceutical compounds.[10] This mass is sufficient to be representative of the bulk material while minimizing thermal gradients within the sample.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10°C/min is a standard starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity.
-
Temperature Range: A typical range is from ambient temperature (e.g., 25°C) to a temperature where the sample has fully decomposed (e.g., 600°C).
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative decomposition.[11]
-
3. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][7]
-
Instrumentation: A calibrated differential scanning calorimeter is essential for accurate temperature and enthalpy measurements.
-
Sample Size: A smaller sample size of 2-5 mg is generally preferred for DSC to ensure good thermal contact with the pan and to minimize thermal lag.
-
Experimental Conditions:
-
Pans: Hermetically sealed aluminum pans are used to prevent the loss of volatile materials.
-
Heating and Cooling Rate: A rate of 10°C/min is commonly used.
-
Temperature Program: A heat-cool-heat cycle is often employed.[12] The first heating run reveals the initial thermal properties of the material. The cooling and second heating runs can provide information about crystallization behavior and glass transitions, and help to erase the sample's previous thermal history.[12] The temperature range should encompass any expected thermal events, such as melting.
-
Interpreting the Data: A Comparative Analysis
While specific experimental data for 3-pyrazin-2-yl-1H-indole is not publicly available, we can predict its likely thermal behavior and provide a framework for comparison based on the known properties of its constituent indole and pyrazine rings.
Expected TGA Profile of 3-pyrazin-2-yl-1H-indole
The TGA thermogram of a pure, anhydrous 3-pyrazin-2-yl-1H-indole sample is expected to show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this decomposition is a key indicator of its thermal stability.
| Feature | Expected Observation for 3-pyrazin-2-yl-1H-indole | Comparison with Analogs |
| Initial Mass Loss | Minimal to no mass loss below 100°C. | Significant mass loss below 100°C would suggest the presence of residual solvent or moisture. |
| Decomposition Temperature (Tonset) | A sharp, single-step decomposition. | The decomposition temperature is expected to be influenced by both the indole and pyrazine rings. Indole itself has a high boiling point (253-254 °C) and is relatively stable. Pyrazine derivatives also exhibit a range of thermal stabilities.[13][14][15][16] The presence of the pyrazine ring may influence the decomposition pathway compared to simple indole derivatives.[17][18][19][20] |
| Residual Mass | Near-zero residual mass at the end of the run in an inert atmosphere. | A significant residual mass could indicate the presence of inorganic impurities. |
Expected DSC Profile of 3-pyrazin-2-yl-1H-indole
The DSC thermogram will provide insights into the melting behavior and potential polymorphic forms of the compound.
| Feature | Expected Observation for 3-pyrazin-2-yl-1H-indole | Comparison with Analogs |
| Melting Point (Tm) | A sharp endothermic peak corresponding to the melting of the crystalline solid. | The melting point will be a characteristic property of the specific crystalline form. Indole has a melting point of 52-54 °C. The pyrazine substitution is expected to significantly alter this. Many indole and pyrazine derivatives are solids at room temperature with a wide range of melting points.[21][22][23][24][25] |
| Enthalpy of Fusion (ΔHf) | The area under the melting peak, providing information about the crystallinity of the sample. | A higher enthalpy of fusion generally corresponds to a more ordered crystalline structure. |
| Glass Transition (Tg) | A step-like change in the baseline, which may be observed in the second heating scan if the compound can exist in an amorphous state. | The presence of a glass transition would indicate that the material can be quenched into a non-crystalline, amorphous form. |
| Polymorphism | The presence of multiple melting peaks or changes in the thermogram upon repeated heating and cooling cycles could indicate the existence of different polymorphic forms. | Polymorphism is common in pharmaceutical compounds and can have significant implications for solubility and bioavailability. |
The Power of a Combined Approach
By correlating the data from TGA and DSC, a more complete picture of the thermal behavior of 3-pyrazin-2-yl-1H-indole can be obtained. For example, if the TGA shows a weight loss event occurring at the same temperature as an endothermic event in the DSC, it is likely due to decomposition rather than melting. This combined analysis is crucial for making informed decisions during drug development.[9]
Conclusion
The thermal analysis of 3-pyrazin-2-yl-1H-indole, through the synergistic use of TGA and DSC, is an essential step in its characterization as a potential pharmaceutical candidate. This guide provides a robust framework for conducting these analyses and interpreting the resulting data in a scientifically rigorous and comparative manner. By understanding the thermal stability and phase behavior of this novel compound, researchers can pave the way for its successful development into a safe and effective therapeutic agent.
References
- DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6).
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
- Thermal Analysis Instruments (DSC, TGA) - ResolveMass Laboratories Inc. (2025, September 17).
- Indole as a new sustainable aromatic unit for high quality biopolyesters - RSC Publishing. (2018, August 14).
- Thermogravimetric Analysis. (n.d.).
- DSC vs TGA: A Complete Guide to the Difference | Torontech. (2025, October 22).
- DSC thermogram of control and treated indole. - ResearchGate. (n.d.).
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (2025, August 23).
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8).
- Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC. (2025, October 22).
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.).
- Indole as a new sustainable aromatic unit for high quality biopolyesters - ResearchGate. (2018, August 14).
- TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20).
- Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega - ACS Publications. (2019, September 5).
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. (n.d.).
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (2022, May 27).
- Chemical Transformation of Pyrazine Derivatives | Ihsanawatia, Anita Alni. (n.d.).
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. (n.d.).
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC. (n.d.).
- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC. (n.d.).
- Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with... | Download Scientific Diagram - ResearchGate. (n.d.).
- Pyrazines in Drug Discovery - PharmaBlock. (n.d.).
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC. (2021, August 8).
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7).
- Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - MDPI. (2025, September 16).
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - MDPI. (2021, August 8).
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - ResearchGate. (2021, August 6).
- Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark. (n.d.).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. etamu.edu [etamu.edu]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. torontech.com [torontech.com]
- 10. torontech.com [torontech.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 14. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempap.org [chempap.org]
- 16. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 17. Indole as a new sustainable aromatic unit for high quality biopolyesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00962G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. turkjps.org [turkjps.org]
- 24. mdpi.com [mdpi.com]
- 25. dergipark.org.tr [dergipark.org.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
